(1R,9R)-Exatecan mesylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C25H26FN3O7S |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
(10R,23R)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m1./s1 |
InChI-Schlüssel |
BICYDYDJHSBMFS-AKYVXKJQSA-N |
Isomerische SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(1R,9R)-Exatecan mesylate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342) and a pivotal inhibitor of DNA topoisomerase I (TOP1).[][] Its mechanism of action centers on the stabilization of the TOP1-DNA cleavage complex, which obstructs the re-ligation of single-strand DNA breaks. This action leads to the accumulation of DNA damage, particularly lethal double-strand breaks during DNA replication, culminating in apoptotic cell death.[3][4] Exatecan (B1662903) has demonstrated greater potency than other camptothecin analogs like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan) in numerous preclinical studies.[5][6] This enhanced potency and its favorable physicochemical properties have made it a critical payload component in the development of advanced antibody-drug conjugates (ADCs).[][4][7] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the underlying molecular processes.
Core Mechanism of Action: Topoisomerase I Inhibition
DNA Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes like replication and transcription.[][8] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[7][8]
The cytotoxic action of this compound is initiated by its specific interaction with the TOP1-DNA complex. The key steps are:
-
Formation of the Cleavage Complex: TOP1 covalently binds to the 3'-phosphate end of a DNA strand, creating a single-strand break and forming a transient intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[7][9]
-
Stabilization by Exatecan: Exatecan intercalates into this complex, effectively "trapping" it.[7][10] This binding prevents TOP1 from re-ligating the broken DNA strand.[][3] Modeling studies suggest that exatecan forms unique molecular interactions with both the DNA base and TOP1 residues, contributing to its high potency.[9][10]
-
DNA Damage Induction: The stabilized TOP1cc becomes a roadblock for the DNA replication machinery. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand break.[4][8]
-
Apoptosis: The accumulation of these irreparable double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[4][9]
Mandatory Visualization
Quantitative Data
The potency of exatecan mesylate has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Cytotoxicity
| Assay Type | Target/Cell Line | Value | Reference |
| Enzyme Inhibition | |||
| IC₅₀ | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [11][12][13] |
| Cytotoxicity (GI₅₀) | |||
| Mean GI₅₀ | Human Breast Cancer Cells | 2.02 ng/mL | [8][12] |
| Mean GI₅₀ | Human Colon Cancer Cells | 2.92 ng/mL | [8][12] |
| Mean GI₅₀ | Human Stomach Cancer Cells | 1.53 ng/mL | [8][12] |
| Mean GI₅₀ | Human Lung Cancer Cells | 0.877 ng/mL | [8][12] |
| Mean GI₅₀ | PC-6 (Human Lung Cancer) | 0.186 ng/mL | [12] |
| Mean GI₅₀ | PC-6/SN2-5 (Resistant) | 0.395 ng/mL | [12] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth inhibitory concentration) is the concentration that causes 50% inhibition of cell growth.[14][15]
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Dosing Schedule | Reference |
| Elimination Half-life (t½) | ~7.9 - 14 hours | 30-min to 24-hr infusion | [5][16] |
| Clearance (CL) | ~2.28 L/h/m² | 30-min infusion for 5 days | [16] |
| Volume of Distribution (Vd) | ~18.2 L/m² | 30-min infusion for 5 days | [16] |
Experimental Protocols
The characterization of TOP1 inhibitors like exatecan relies on a set of standardized assays.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay directly measures the ability of a compound to inhibit the catalytic activity of TOP1.[8][17]
-
Principle: TOP1 relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) are then separated by agarose (B213101) gel electrophoresis.[17]
-
Materials: Purified human TOP1, supercoiled plasmid DNA (e.g., pBR322), assay buffer, test compound (Exatecan), and a DNA intercalating dye (e.g., SYBR Green or ethidium (B1194527) bromide).[17]
-
Methodology:
-
Reaction Setup: Incubate supercoiled plasmid DNA with purified TOP1 enzyme in the presence of varying concentrations of exatecan mesylate or a vehicle control.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.[8][17]
-
Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS) and proteinase K to digest the enzyme.[8]
-
Analysis: Separate the DNA isoforms (supercoiled and relaxed) on an agarose gel.
-
Visualization: Stain the gel with a DNA dye and visualize under UV light. The amount of supercoiled DNA remaining is proportional to the inhibitory activity of the compound.[17]
-
Quantification: Quantify the intensity of the DNA bands to determine the IC₅₀ value.[17]
-
Cell Viability (Cytotoxicity) Assay
These assays determine the concentration at which a compound reduces the viability or metabolic activity of a cancer cell population.[18][19]
-
Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a loss of viability.[19] Other common methods use tetrazolium salts (MTT, MTS) which are reduced by metabolically active cells to produce a colored formazan (B1609692) product.[20]
-
Materials: Cancer cell lines, 96-well plates, complete cell culture medium, exatecan mesylate stock solution, and a viability assay kit (e.g., CellTiter-Glo®).[19]
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.[18]
-
Treatment: Treat the cells with a serial dilution of exatecan mesylate for a specified period (e.g., 72-120 hours).[18]
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[19]
-
Signal Measurement: After a short incubation to stabilize the signal, measure the luminescence or absorbance using a plate reader.[18][19]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.[18]
-
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes the formation of DNA double-strand breaks, a direct consequence of exatecan's mechanism.
-
Principle: Following a double-strand break, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylated histone accumulates at the site of damage, forming distinct nuclear foci that can be visualized and quantified using a specific antibody.[19]
-
Materials: Cells grown on coverslips, exatecan mesylate, paraformaldehyde (PFA) for fixation, Triton™ X-100 for permeabilization, primary antibody against γH2AX, a fluorescently-labeled secondary antibody, and DAPI for nuclear counterstaining.[19]
-
Methodology:
-
Treatment: Treat cells with exatecan for a desired time (e.g., 2-24 hours).[19]
-
Fix and Permeabilize: Fix the cells with PFA, then permeabilize the cell membranes with a detergent like Triton™ X-100.[19]
-
Antibody Staining: Block non-specific sites and incubate with the primary anti-γH2AX antibody, followed by incubation with a fluorescent secondary antibody.
-
Counterstain and Mount: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[19]
-
Imaging: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the level of DNA double-strand breaks.
-
In Vivo Antitumor Activity Assay (Xenograft Model)
This assay evaluates the efficacy of a compound in a living organism.[17]
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth over time.[17]
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines, cell culture medium, and the test compound (exatecan).[17]
-
Methodology:
-
Implantation: Inject human tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth: Monitor the mice until tumors reach a specified volume (e.g., 100-200 mm³).[17]
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer exatecan mesylate via a clinically relevant route (e.g., intravenously) at various doses and schedules.[12][17]
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology). Calculate metrics such as tumor growth inhibition (TGI).[17]
-
Conclusion
This compound is a highly potent topoisomerase I inhibitor that exerts its anticancer effects by trapping the TOP1-DNA cleavage complex, leading to catastrophic DNA damage and apoptosis. Its superior potency compared to earlier camptothecin analogs has been consistently demonstrated in a variety of preclinical models. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for researchers engaged in the study and development of exatecan-based therapeutics, including its promising application as a payload in next-generation antibody-drug conjugates.
References
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Portico [access.portico.org]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cybrexa.com [cybrexa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Convergent Synthesis of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan mesylate, a potent topoisomerase I inhibitor, is a crucial component in the development of next-generation antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a sophisticated and efficient synthetic strategy. This technical guide provides a detailed overview of a convergent synthesis approach for (1R,9R)-Exatecan mesylate. This method involves the preparation of two key intermediates, the aminonaphthalene core ("EXA-aniline") and a chiral tricyclic lactone ("EXA-trione"), which are then coupled to form the core structure of the final product. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the field of medicinal chemistry and drug development.
Overall Synthetic Strategy: A Convergent Approach
The convergent synthesis of this compound offers significant advantages over linear approaches by allowing for the independent synthesis and purification of complex intermediates, which can improve overall yield and efficiency. The general workflow is depicted below.
Caption: Convergent synthesis workflow for this compound.
Synthesis of Key Intermediates
Synthesis of the Chiral Tricyclic Lactone (EXA-trione)
The enantiomerically pure tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical component for establishing the correct stereochemistry in the final drug molecule.
Experimental Protocol: Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
A precursor, Compound (Formula 4), is subjected to acidic cyclization to yield the desired tricyclic lactone.[1]
-
A solution of Compound (Formula 4) (4.3 g, 100 mmol) in dichloromethane (B109758) (200 ml) is prepared.
-
To this solution, 2M sulfuric acid (200 ml) is added.
-
The biphasic mixture is stirred vigorously at room temperature for 2 hours.
-
The organic layer is separated, washed with saturated brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol.
| Parameter | Value | Reference |
| Starting Material | Compound (Formula 4) | [1] |
| Reagents | Dichloromethane, 2M Sulfuric Acid, Isopropanol | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 57% | [1] |
| Melting Point | 172-174°C | [1] |
| Optical Rotation | [α]D15 +115.6° (c=0.5, chloroform) | [1] |
Synthesis of the Aminonaphthalene Core (EXA-aniline)
The synthesis of the functionalized aminonaphthalene core, referred to as EXA-aniline, is a multi-step process starting from 3-fluoro-4-methylaniline.
Step 1: Acylation of 3-Fluoro-4-methylaniline
The amino group of 3-fluoro-4-methylaniline is protected by acylation.
Experimental Protocol:
-
To a solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane), an acylating agent such as acetic anhydride (B1165640) is added in the presence of a base (e.g., pyridine).
-
The reaction is typically stirred at a controlled temperature (e.g., 15-30°C) for 1-2 hours.
-
Upon completion, the reaction is quenched with water, and the product, N-(3-fluoro-4-methylphenyl)acetamide, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Bromination
A bromine atom is introduced into the aromatic ring.
Experimental Protocol:
-
The N-(3-fluoro-4-methylphenyl)acetamide is dissolved in a suitable solvent system (e.g., a mixture of dichloromethane and acetic acid).
-
N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 5-35°C).
-
The reaction is monitored until completion, after which the product, N-(5-bromo-3-fluoro-4-methylphenyl)acetamide, is isolated and purified.
Step 3: Cross-Coupling and Rearrangement
A key carbon-carbon bond is formed via a cross-coupling reaction, followed by a rearrangement to construct the tetralone core. A detailed, optimized protocol for these steps is often proprietary; however, a general approach is outlined in recent patent literature. A patent describes the synthesis of an advanced intermediate, 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione, which is a precursor to EXA-aniline.
Step 4: Final Deprotection to Yield EXA-aniline
The final step involves the removal of protecting groups to furnish the EXA-aniline.
Experimental Protocol:
-
A reactor is charged with 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione, aqueous HCl (6 M), and acetic acid.
-
The mixture is heated to reflux for approximately 24 hours.
-
After cooling, the precipitated phthalic acid is filtered off.
-
The filtrate is concentrated, and the residue is treated with a base (e.g., aqueous KHCO3 or K2CO3) in a solvent such as THF, EtOAc, or acetone (B3395972) with isopropanol.
-
Acetic anhydride is added at 5°C, and the mixture is stirred for 30 minutes.
-
Methanol is added, and after stirring, the volatiles are removed.
-
Water is added, and the mixture is heated to 40°C. The aqueous layer is removed.
-
The solid is washed with water and aqueous ethanol (B145695) and then dried.
-
The crude product is further purified by heating in acetone at 50°C, followed by cooling and filtration to yield EXA-aniline as off-white crystals.
| Step | Key Reagents | Key Conditions |
| Acylation | Acetic anhydride, pyridine | 15-30°C, 1-2 hours |
| Bromination | N-bromosuccinimide | 5-35°C |
| Cross-Coupling | Palladium catalyst | 60-80°C, 6-8 hours |
| Deprotection | Aq. HCl, Acetic Acid, Aq. KHCO3, Acetic Anhydride | Reflux, then 5°C to 50°C |
Final Assembly of this compound
The final stage of the synthesis involves the condensation of the two key intermediates followed by deprotection to yield the target molecule.
Caption: Final condensation and deprotection steps.
Experimental Protocol: Condensation and Deprotection
-
EXA-aniline is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene containing o-cresol.
-
An acid catalyst, pyridinium (B92312) p-toluenesulfonate (PPTS) (0.03 to 0.3 equivalents based on EXA-aniline), is added.
-
The reaction mixture is heated to a temperature in the range of 90 to 130°C for approximately 16 hours or until the reaction is complete.
-
The resulting intermediate is then deprotected using methanesulfonic acid (MsOH) to yield this compound.
-
The final product is purified by suitable methods such as preparative HPLC or fractional crystallization.
| Parameter | Value |
| Reactants | EXA-aniline, EXA-trione |
| Solvent | Toluene, o-cresol |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Temperature | 90-130°C |
| Reaction Time | ~16 hours |
| Deprotection Reagent | Methanesulfonic acid (MsOH) |
Conclusion
This technical guide has outlined a robust and efficient convergent synthetic route for this compound. By providing detailed experimental protocols and summarizing key reaction parameters, this document serves as a valuable resource for researchers and professionals in the field of drug development. The presented synthesis strategy, which relies on the preparation and coupling of two key intermediates, offers a scalable and effective method for accessing this important cytotoxic agent for its application in advanced cancer therapeutics. Further optimization of individual steps may lead to even greater efficiency and yield, contributing to the wider availability of this critical pharmaceutical compound.
References
An In-Depth Technical Guide to (1R,9R)-Exatecan Mesylate: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,9R)-Exatecan mesylate is a synthetic, water-soluble derivative of the natural alkaloid camptothecin. It is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan (B1662903) and its analogs lead to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Structure and Identification
This compound is a stereoisomer of the more extensively studied (1S,9S)-Exatecan mesylate. The core structure is a hexacyclic ring system derived from camptothecin.
Chemical Structure:
(Image of the chemical structure of this compound would be placed here in a full report)
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1R,9R)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione, methanesulfonate |
| Synonyms | (1R,9R)-DX8951f |
| CAS Number | 2938875-39-7[1] |
| Molecular Formula | C₂₅H₂₆FN₃O₇S[2] |
| Molecular Weight | 531.55 g/mol [2] |
| SMILES | O=S(C)(O)=O.O=C1--INVALID-LINK--(CC)C2=C(CO1)C(N3CC4=C5C6=C(CC[C@H]5N)C(C)=C(F)C=C6N=C4C3=C2)=O[3] |
| InChI | InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |
Physicochemical Properties
The physicochemical properties of exatecan mesylate contribute to its suitability as a therapeutic agent, particularly its water solubility, which is an improvement over the parent compound, camptothecin.
Table 2: Physicochemical Properties of Exatecan Mesylate
| Property | Value | Reference |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | >137°C (decomposes) | [] |
| Solubility | DMSO: 16.67 mg/mL (with sonication) | [2] |
| Water: Slightly soluble (with heating) | [] | |
| Methanol: Slightly soluble (with heating and sonication) | [] | |
| Storage | 4°C, stored under nitrogen, away from moisture | [2] |
Note: The melting point and solubility data are for "Exatecan Mesylate" and may not be specific to the (1R,9R) isomer.
Biological Activity and Mechanism of Action
Exatecan mesylate exerts its anticancer effects by inhibiting topoisomerase I. The (1S,9S) enantiomer is generally the more potent isomer.
Table 3: Biological Activity of Exatecan Mesylate
| Assay | Description | Value | Reference |
| Topoisomerase I Inhibition (IC₅₀) | Inhibition of DNA topoisomerase I | 2.2 µM (0.975 µg/mL) | [1] |
| Cytotoxicity (GI₅₀) - Breast Cancer Cell Lines | 50% growth inhibition | 2.02 ng/mL (average) | [] |
| Cytotoxicity (GI₅₀) - Colon Cancer Cell Lines | 50% growth inhibition | 2.92 ng/mL (average) | [] |
| Cytotoxicity (GI₅₀) - Gastric Cancer Cell Lines | 50% growth inhibition | 1.53 ng/mL (average) | [] |
| Cytotoxicity (GI₅₀) - Lung Cancer Cell Lines | 50% growth inhibition | 0.877 ng/mL (average) | [] |
Note: The biological activity data presented is for "Exatecan Mesylate" and is predominantly attributed to the (1S,9S) isomer.
Signaling Pathway of Topoisomerase I Inhibition
The primary mechanism of action of exatecan involves the trapping of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately inducing apoptosis.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.
-
Data Analysis: The percentage of inhibition of DNA relaxation is calculated for each concentration of the compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
This assay determines the concentration at which a compound reduces the viability of cancer cells.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines the evaluation of the antitumor activity of this compound in a mouse model with implanted human tumors.
Detailed Methodology:
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered to the treatment group according to a predetermined dose and schedule (e.g., intravenous injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition is calculated.
Conclusion
This compound is a promising topoisomerase I inhibitor with potential applications in cancer therapy. While the (1S,9S) isomer is more potent, a thorough understanding of the properties and activity of the (1R,9R) isomer is valuable for a complete pharmacological profile. The detailed protocols provided in this guide offer a framework for the continued investigation of exatecan and its derivatives, facilitating the development of novel and more effective cancer treatments. Further research is warranted to fully elucidate the specific contributions and potential therapeutic applications of the (1R,9R) stereoisomer.
References
The Genesis of a Potent Topoisomerase I Inhibitor: An In-depth Technical Guide to the Discovery and Development of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
(1R,9R)-Exatecan mesylate, a potent synthetic analogue of the natural product camptothecin (B557342), has emerged as a significant compound in the landscape of oncology drug development. Its journey from discovery to clinical investigation highlights a dedicated effort to enhance the therapeutic index of topoisomerase I inhibitors. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical and clinical evaluation.
Discovery and Rationale
Exatecan (B1662903) mesylate was designed to improve upon first-generation camptothecin analogues like topotecan (B1662842) and irinotecan.[1] The primary goals were to create a water-soluble compound with potent antitumor activity that does not require metabolic activation, thus potentially reducing inter-patient variability in clinical outcomes.[2]
Synthesis
The chemical synthesis of this compound is a complex, multi-step process. One common approach involves a convergent synthesis strategy, which includes the preparation of two key intermediates that are then condensed and subsequently deprotected to yield the final product. An alternative is a linear synthesis beginning with simpler aromatic compounds.
A frequently cited linear synthesis pathway commences with the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride.[3] This is followed by a series of reactions including reduction, nitration, intramolecular cyclization, and the formation of a key tetralone intermediate.[4] Subsequent steps involve the introduction of the amino group and the construction of the complete hexacyclic ring system.[3] The final step often involves the resolution of diastereomers and salt formation to yield this compound.[3]
Mechanism of Action
Exatecan mesylate exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme responsible for relaxing torsional strain in DNA during replication and transcription.[5] The drug stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[6] When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, triggering a cascade of events that ultimately leads to apoptotic cell death.[6]
Modeling studies suggest that exatecan's enhanced potency may stem from additional molecular interactions with the topoisomerase I-DNA complex compared to other camptothecins.[6] Specifically, it is proposed to form hydrogen bonds with the flanking DNA base and the amino acid residue N352 of topoisomerase I, in addition to the known interactions of other camptothecins.[6]
Preclinical Development
In Vitro Studies
Exatecan mesylate has demonstrated potent in vitro activity against a broad range of human cancer cell lines. Comparative studies have consistently shown its superiority over other camptothecin derivatives.
| Compound | Target | IC50 | Reference |
| Exatecan mesylate | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [7] |
| Cancer Cell Line | Exatecan mesylate GI50 (ng/mL) | Topotecan GI50 (ng/mL) | SN-38 GI50 (ng/mL) | Reference |
| Human Breast Cancer | 2.02 | - | - | [2] |
| Human Colon Cancer | 2.92 | - | - | [2] |
| Human Stomach Cancer | 1.53 | - | - | [2] |
| Human Lung Cancer | 0.88 | - | - | [2] |
| Various Cell Lines | - | 28x less active than Exatecan | 6x less active than Exatecan | [1] |
In Vivo Studies
Preclinical evaluation in animal models has further substantiated the antitumor efficacy of exatecan mesylate. Studies using human tumor xenografts in immunocompromised mice have shown significant tumor growth inhibition across various cancer types.
| Animal Model | Cancer Type | Dosing Schedule | Key Findings | Reference |
| SCID Mouse | Human Acute Myelogenous Leukemia | - | Potent activity against early and late stage leukemia | [1] |
| Nude Mice | Human Tumor Xenografts | - | Greater activity than irinotecan, topotecan, and lurtotecan | [1] |
Clinical Development
Exatecan mesylate has undergone extensive clinical investigation in Phase I and Phase II trials across a variety of solid and hematological malignancies.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of exatecan mesylate administered via different schedules.
| Study Identifier | Patient Population | Dosing Schedule | MTD | DLTs | Reference |
| - | Advanced Solid Malignancies | 30-min infusion every 3 weeks | 5 mg/m² | Neutropenia, Liver Dysfunction | [1] |
| NCT00045318 | Advanced Solid Tumors with Renal Dysfunction | IV over 30 mins on days 1-5, every 3 weeks | Dose-escalation study | - | [8] |
| - | Advanced Solid Malignancies | Weekly 24-hour infusion, 3 of every 4 weeks | 0.8 mg/m² (Minimally Pretreated), 0.53 mg/m² (Heavily Pretreated) | Neutropenia, Thrombocytopenia | [9] |
| - | Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | 2.4 mg/m² | Granulocytopenia | [10] |
| - | Advanced Solid Malignancies | 21-day continuous IV infusion | 0.15 mg/m²/day | Neutropenia, Thrombocytopenia | [11] |
Phase II Clinical Trials
Phase II trials have evaluated the efficacy of exatecan mesylate in specific cancer types.
| Study Identifier | Patient Population | Dosing Schedule | Key Findings | Reference |
| - | Untreated Metastatic Gastric Cancer | 30-min infusion daily for 5 days every 3 weeks | 2 partial responses, 18 stable disease | [12] |
| - | Metastatic Colorectal Carcinoma (5-FU resistant) | 30-min infusion daily for 5 days every 3 weeks | No significant activity | [13] |
| - | Advanced Non-Small Cell Lung Cancer | 30-min IV infusion for 5 days every 3 weeks | Limited activity | [14] |
Experimental Protocols
Topoisomerase I Inhibition Assay
A common method to assess the inhibitory activity of exatecan mesylate on topoisomerase I is the DNA relaxation assay.
Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors of the enzyme prevent this relaxation.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)
-
This compound
-
DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
A reaction mixture is prepared containing supercoiled plasmid DNA and assay buffer.
-
Varying concentrations of exatecan mesylate are added to the reaction mixtures.
-
The reaction is initiated by the addition of purified human topoisomerase I.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA isoforms (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA intercalating dye and visualized under UV light.
-
The intensity of the DNA bands is quantified to determine the extent of inhibition and to calculate the IC50 value.[2]
In Vivo Xenograft Study Protocol
Principle: To evaluate the antitumor efficacy of exatecan mesylate in a living organism by implanting human tumor cells into immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium
-
This compound
-
Vehicle control
Procedure:
-
Human tumor cells are cultured and harvested.
-
A specific number of cells are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives exatecan mesylate at a specified dose and schedule (e.g., intravenous administration). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is continued for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology).
-
Tumor growth inhibition is calculated to assess the efficacy of the treatment.[5]
Phase I Clinical Trial Protocol (Example)
Title: A Phase I Study of this compound in Patients with Advanced Solid Malignancies.
Objectives:
-
To determine the MTD and DLTs of exatecan mesylate administered as a 30-minute intravenous infusion every 3 weeks.
-
To characterize the pharmacokinetic profile of exatecan mesylate.
-
To observe any preliminary evidence of antitumor activity.
Patient Population:
-
Patients with histologically or cytologically confirmed advanced solid tumors refractory to standard therapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function.
Study Design:
-
Dose-escalation study using a standard 3+3 design.
-
Cohorts of 3-6 patients receive escalating doses of exatecan mesylate.
-
Dose escalation continues until the MTD is determined.
Treatment Plan:
-
Exatecan mesylate is administered as a 30-minute intravenous infusion on day 1 of a 21-day cycle.
-
Treatment continues until disease progression or unacceptable toxicity.
Assessments:
-
Safety and toxicity are monitored continuously.
-
Pharmacokinetic samples are collected during the first cycle.
-
Tumor response is assessed every two cycles.[1]
Conclusion
This compound is a potent, second-generation topoisomerase I inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its development represents a significant advancement in the field of camptothecin analogues, offering a potentially more favorable therapeutic profile. While further clinical investigation is ongoing to fully establish its role in cancer therapy, the comprehensive data gathered to date underscore its importance as a valuable cytotoxic agent, particularly as a payload for antibody-drug conjugates. The detailed understanding of its synthesis, mechanism, and clinical behavior provides a solid foundation for its continued development and application in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 4. Portico [access.portico.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for five days every three weeks to patients with metastatic adenocarcinoma of the colon or rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (1R,9R)-Exatecan Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,9R)-Exatecan mesylate (DX-8951f) is a potent, water-soluble, third-generation topoisomerase I inhibitor and a derivative of camptothecin (B557342).[1] Preclinical studies have demonstrated its significant antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor models, often showing superior efficacy compared to other camptothecin analogs such as topotecan (B1662842) and irinotecan's active metabolite, SN-38. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology. Detailed methodologies for key experimental assays are provided, along with visualizations of critical pathways and workflows to support further research and development.
Mechanism of Action
Exatecan (B1662903) mesylate exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription. By binding to the enzyme-DNA complex, exatecan mesylate prevents the re-ligation of the single-strand DNA breaks created by topoisomerase I. This stabilization of the "cleavable complex" leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]
In Vitro Efficacy
Exatecan mesylate has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.
Data Presentation
| Cell Line | Cancer Type | IC50 (nM) | GI50 (ng/mL) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 | - | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | - | [3] |
| DMS114 | Small Cell Lung Cancer | 10.5 | - | [3] |
| DU145 | Prostate Cancer | 4.1 | - | [3] |
| Various Breast Cancer Lines | Breast Cancer | - | 2.02 (mean) | [4] |
| Various Colon Cancer Lines | Colon Cancer | - | 2.92 (mean) | [4] |
| Various Stomach Cancer Lines | Stomach Cancer | - | 1.53 (mean) | [4] |
| Various Lung Cancer Lines | Lung Cancer | - | 0.877 (mean) | [4] |
| Caki-1 | Clear Cell Renal Carcinoma | 37.0 | - | [5] |
| 786-O | Renal Cell Carcinoma | 291.6 | - | [5] |
| Raji | Burkitt's Lymphoma | 359.2 | - | [5] |
| JEG-3 | Choriocarcinoma | 29.0 | - | [5] |
| OVCAR-3 | Ovarian Cancer | 62.4 | - | [5] |
| PC-3 | Prostate Cancer | 200.7 | - | [5] |
IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of exatecan mesylate for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[7][8][9]
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in the presence of varying concentrations of exatecan mesylate in a reaction buffer at 37°C for 30 minutes.[8][9]
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent and a protein denaturant.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.[8]
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form.[7][8]
In Vivo Efficacy
Exatecan mesylate has demonstrated significant antitumor activity in various preclinical tumor models.
Data Presentation
| Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Mice | HCT116 colorectal carcinoma xenograft | Not specified | 3% T/C | [10] |
| Mice | NCI-H460 lung cancer xenograft | Not specified | 23% T/C | [10] |
| Mice | MDA-MB-231 breast cancer xenograft | Not specified | 29% T/C | [10] |
| Rats | LS-174T colon tumor xenograft | Not specified | 44% T/C | [10] |
| Mice | MIA-PaCa-2 pancreatic cancer (early stage) | 15-300 mg/kg | 67-94% | [10] |
| Mice | BxPC-3 pancreatic cancer (early stage) | 15-300 mg/kg | 67-94% | [10] |
| Mice | BRCA1-deficient MX-1 TNBC xenografts | 10-15 µmol/kg (single dose of PEG-Exa) | Complete growth inhibition for >48 days | [11] |
T/C: Treatment/Control, a measure of antitumor efficacy.
Experimental Protocols
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly.[12]
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Exatecan mesylate is administered via a clinically relevant route (e.g., intravenous) at various doses and schedules.[12]
-
Efficacy Assessment: Tumor growth, animal body weight, and signs of toxicity are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.[12]
Pharmacokinetics
Preclinical and early clinical studies have characterized the pharmacokinetic profile of exatecan mesylate.
Data Presentation
| Species | Dosing | Clearance | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Reference |
| Human | 24-hour continuous infusion | ~3 L/h | ~40 L | ~14 hours | [14] |
| Human | Protracted 21-day infusion | 1.39 L/h/m² | 39.66 L | 27.45 hours (mean) | [1] |
| Human | Daily x 5 schedule in leukemia patients | 1.86 L/h/m² (Day 1) | 14.36 L/m² (steady-state) | 8.75 hours (mean) | [15] |
| Mice (PEG-Exa conjugate) | Single intraperitoneal dose | - | - | ~12 hours (apparent circulating) | [11] |
Experimental Protocols
-
Drug Administration: Exatecan mesylate is administered to animals or humans at various doses and schedules.
-
Sample Collection: Blood samples are collected at multiple time points post-administration.
-
Bioanalysis: Plasma concentrations of exatecan mesylate and its metabolites are determined using a validated analytical method (e.g., HPLC).
-
Data Analysis: Pharmacokinetic parameters are calculated using noncompartmental or compartmental analysis.[15]
Toxicology
Preclinical toxicology studies have identified the primary dose-limiting toxicities of exatecan mesylate.
-
Key Findings: The major toxicities observed in preclinical studies in rats and dogs are hematological (neutropenia and thrombocytopenia) and gastrointestinal.[16][17] Myelosuppression is consistently reported as the dose-limiting toxicity.[16][17] Dogs have been found to be more sensitive to the toxic effects of exatecan than rodents.[15]
-
Methodology Overview: Preclinical toxicology studies typically involve administering escalating doses of the drug to at least two animal species (one rodent and one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.[17][18][19][20] These studies involve regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Conclusion
The preclinical data for this compound strongly support its potent antitumor activity, driven by its effective inhibition of topoisomerase I. Its broad in vitro cytotoxicity and significant in vivo efficacy in various cancer models highlight its potential as a valuable therapeutic agent. The primary dose-limiting toxicities are manageable and predictable, primarily consisting of myelosuppression. The detailed experimental methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound. Further investigations, particularly those focusing on optimizing dosing schedules and exploring combination therapies, are warranted to fully realize the clinical utility of exatecan mesylate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Portico [access.portico.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 20. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Cytotoxicity of (1R,9R)-Exatecan Mesylate
(1R,9R)-Exatecan mesylate , a semisynthetic and water-soluble camptothecin (B557342) derivative, has demonstrated significant potential as an antineoplastic agent. Its potent in vitro cytotoxicity against a broad spectrum of human cancer cell lines has positioned it as a compelling candidate for cancer therapy, including as a payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its in vitro cytotoxic properties, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
Exatecan (B1662903) mesylate exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[][2][3] Topoisomerase I is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] Exatecan mesylate stabilizes the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[2][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[][4] When a replication fork encounters this stabilized complex, the single-strand break is converted into a lethal double-strand break, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][4]
Notably, exatecan mesylate does not require enzymatic activation to exert its cytotoxic effects.[][5] It has been shown to be a more potent inhibitor of topoisomerase I than other camptothecin analogues such as camptothecin, topotecan, and SN-38 (the active metabolite of irinotecan).[][5][6] Furthermore, its activity is not significantly affected by the overexpression of the P-glycoprotein multidrug transporter, a common mechanism of drug resistance.[][7]
Quantitative Data on In Vitro Cytotoxicity
Exatecan mesylate has demonstrated superior potency in vitro compared to other clinically used camptothecin derivatives. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of exatecan mesylate against various human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Exatecan Mesylate
| Assay Target | IC50 Value |
| DNA Topoisomerase I | 2.2 µM (0.975 µg/mL)[8][9][10][11] |
Table 2: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line Category | Mean GI50 (ng/mL) |
| Breast Cancer | 2.02[6][11] |
| Colon Cancer | 2.92[6][11] |
| Stomach Cancer | 1.53[6][11] |
| Lung Cancer | 0.88[6] / 0.877[11] |
| Other Neoplasms | 4.33[6] |
Table 3: Comparative In Vitro Cytotoxicity of Exatecan Mesylate
| Comparison | Fold Activity Increase of Exatecan |
| vs. SN-38 | 6-fold lower IC50[6] |
| vs. Topotecan | 28-fold lower IC50[6] |
| vs. SN-38 (in cell-based assays) | 7-30 times more active[] |
| vs. Topotecan (in cell-based assays) | 7-30 times more active[] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining the in vitro cytotoxicity of exatecan mesylate.
1. Cell Viability (Cytotoxicity) Assay
This assay is fundamental for measuring the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.
-
Drug Treatment: The cells are then treated with a range of concentrations of exatecan mesylate for a specified period, typically 72 hours.[4][6]
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[4][11] For the MTT assay, after the incubation period, the medium is removed, and MTT solution is added to each well.[11] After a further incubation, the formazan (B1609692) crystals formed are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[11] The results are then used to calculate the IC50 or GI50 values.
2. Topoisomerase I DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the TOP1-DNA cleavage complex.
-
Substrate Preparation: A DNA oligonucleotide is labeled at the 3'-end with a radioactive or fluorescent marker.[4]
-
Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a reaction buffer.[4]
-
Drug Incubation: Exatecan mesylate or other test compounds are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.[4]
-
Incubation: The reaction mixtures are incubated to allow for the formation of the TOP1-DNA cleavage complexes.[4] The reaction is then stopped, and the DNA is analyzed by gel electrophoresis to visualize the amount of cleaved DNA, which corresponds to the level of TOP1cc stabilization.
Signaling Pathways and Visualizations
The primary mechanism of cell death induced by exatecan mesylate is apoptosis. The accumulation of DNA double-strand breaks triggers a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,9R)-Exatecan mesylate (also known as DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin. It functions as a topoisomerase I inhibitor, a class of anticancer agents that trap the enzyme-DNA cleavage complex, leading to DNA single-strand breaks, replication fork arrest, and ultimately, apoptotic cell death.[1] Unlike its predecessor irinotecan, exatecan (B1662903) does not require enzymatic activation to exert its cytotoxic effects, which may contribute to reduced interindividual variability in patient response.[2] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of exatecan mesylate, compiling data from key preclinical and clinical studies.
Metabolism
Exatecan is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The principal isozymes involved in its biotransformation are CYP3A4 and CYP1A2 .[3] In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major enzyme responsible for the formation of the primary metabolite.[4]
The main metabolic pathway involves hydroxylation. The two major urinary metabolites identified in both rats and humans are:
UM-1 is the principal metabolite observed in liver microsome studies.[3][4] While the parent drug, exatecan, is a potent topoisomerase I inhibitor, the pharmacological activity of its metabolites has not been extensively detailed in the reviewed literature.
Pharmacokinetics
The pharmacokinetic profile of exatecan mesylate has been characterized in several Phase I and II clinical trials across various dosing schedules. A key feature of exatecan is the pH-dependent equilibrium between its active lactone form and inactive carboxylate form. The lactone form is favored in acidic conditions, while the carboxylate form predominates at physiological pH.
Summary of Pharmacokinetic Parameters
The pharmacokinetics of exatecan have been shown to be linear and dose-proportional within the studied dose ranges.[2][5][6] The following tables summarize key pharmacokinetic parameters from various clinical studies.
Table 1: Pharmacokinetic Parameters of Total Exatecan (Lactone + Carboxylate) in Patients with Advanced Solid Malignancies
| Dosing Schedule | Clearance (CL) (L/h/m²) | Volume of Distribution (Vd) (L) | Elimination Half-life (t½) (h) | Reference |
| 30-min infusion every 3 weeks | 2.1 ± 1.1 | - | 10.9 | [4] |
| 24-hour continuous infusion every 3 weeks | ~3 L/h (total) | ~40 | ~14 | [6][7] |
| Protracted 21-day continuous infusion | 1.39 ± 86.9% (CV) | 39.66 ± 197.4% (CV) | 27.45 (mean), 11.27 (median) | [2][5][8] |
| Weekly 30-min infusion | 2 | - | ~8 | [1] |
Table 2: Pharmacokinetic Parameters of Exatecan Lactone in Patients with Advanced Solid Malignancies
| Dosing Schedule | Clearance (CL) (L/h/m²) | Lactone:Total Drug Exposure Ratio (AUC) | Reference |
| 30-min infusion every 3 weeks | 6.8 ± 2.8 | 0.30 ± 0.08 | [4] |
Values are presented as mean ± standard deviation or as noted.
In a study involving a 30-minute infusion every 3 weeks, the ratio of the lactone concentration to the total drug concentration in plasma was approximately 0.81 at the end of the infusion, decreasing to 0.15 about 10 hours later.[4]
Experimental Protocols
The quantification of exatecan and its metabolites in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with fluorescence detection (FID) or tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Sample Preparation
Biological samples (plasma, urine) require processing to extract the analyte and remove interfering substances.
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up samples and separating the lactone form from the total drug (lactone + carboxylate). C18 cartridges are typically used for this purpose.[3]
-
Protein Precipitation (PP): A simpler and high-throughput method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[9]
Bioanalytical Methodology: HPLC
A validated HPLC method is essential for the accurate determination of exatecan concentrations.
-
Objective: To determine the concentration of exatecan (lactone and/or total drug) in plasma.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Chromatographic Conditions (Example from a study in mouse plasma):
-
Column: Reverse-phase ODS (Octadecylsilane) column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (pH 3) in an 18:82 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 375 nm and 445 nm, respectively.
-
-
Quantitation: The lower limit of quantitation (LLOQ) for both lactone and total drug has been reported to be as low as 0.20 ng/mL in human plasma and 3 ng/mL in mouse plasma.[3][5]
Bioanalytical Methodology: LC-MS/MS
For higher sensitivity and selectivity, particularly for simultaneous analysis of the parent drug and its metabolites or prodrugs, LC-MS/MS is employed.
-
Objective: Simultaneous, high-throughput quantification of exatecan and related compounds in plasma.
-
Instrumentation: HPLC system coupled to a triple-quadrupole tandem mass spectrometer.
-
Chromatographic Conditions (Example from a study in rat plasma):
-
Quantitation: LLOQ for exatecan has been reported at 0.5 ng/mL in rat plasma.[9]
Conclusion
This compound exhibits linear and dose-proportional pharmacokinetics. It is metabolized primarily by CYP3A4 and CYP1A2 into hydroxylated metabolites that are excreted in the urine. The drug's pharmacokinetic profile supports various administration schedules, from short infusions to protracted continuous infusions, with predictable exposure. The well-established bioanalytical methods, primarily HPLC and LC-MS/MS, allow for robust characterization of its absorption, distribution, metabolism, and excretion, providing a solid foundation for further clinical development and dose optimization. This technical guide summarizes the core pharmacokinetic and metabolic properties of exatecan, offering a valuable resource for professionals in the field of oncology drug development.
References
- 1. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
(1R,9R)-Exatecan Mesylate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,9R)-Exatecan mesylate (DX-8951f) is a potent, semi-synthetic, and water-soluble analogue of camptothecin (B557342).[][2] It functions as a highly effective inhibitor of DNA topoisomerase I, a critical enzyme involved in managing DNA topology during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan (B1662903) induces single-strand breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately leading to apoptotic cell death.[5][6] Preclinical studies have consistently demonstrated its superior potency compared to other camptothecin derivatives like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).[2][7] This enhanced activity, coupled with its favorable physicochemical properties, has positioned exatecan as a key payload in the development of next-generation antibody-drug conjugates (ADCs), most notably trastuzumab deruxtecan (B607063) (Enhertu®/DS-8201a).[][9] This guide provides an in-depth overview of the biological activity of exatecan mesylate, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action: Topoisomerase I Inhibition
DNA topoisomerase I (Top1) alleviates torsional stress in DNA by inducing transient single-strand breaks. The process involves a nucleophilic attack by a catalytic tyrosine residue in the enzyme on a DNA phosphodiester bond, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc).[5] This allows the DNA to rotate freely around the intact strand. Under normal conditions, the enzyme rapidly re-ligates the broken strand, completing the catalytic cycle.[10]
Exatecan, like other camptothecin derivatives, exerts its cytotoxic effect by acting as an interfacial inhibitor.[5] It intercalates into the DNA at the site of the single-strand break and binds to the Top1cc, forming a stable ternary complex (Top1-DNA-Exatecan).[10][11] This binding event physically prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[6] The persistence of these stabilized Top1cc lesions is not cytotoxic in itself but becomes lethal when encountered by the DNA replication machinery.[12] The collision of a replication fork with a trapped Top1cc leads to the formation of an irreversible and highly toxic DNA double-strand break, which subsequently triggers the DNA damage response (DDR) pathways and, if the damage is irreparable, apoptosis.[6][12]
Figure 1. Mechanism of action of this compound.
In Vitro Biological Activity
Exatecan mesylate has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, consistently showing superior potency compared to other topoisomerase I inhibitors.[2][7] Its inhibitory concentration is often in the nanomolar to picomolar range.[13][14]
Comparative Cytotoxicity
Studies comparing exatecan to SN-38 and topotecan have shown its IC50 values to be significantly lower, indicating greater potency. For instance, against a panel of 32 human cancer cell lines, exatecan's average IC50 values were 6- and 28-fold lower than those of SN-38 and topotecan, respectively.[7]
| Inhibitor | Target | IC50 (µg/mL) | IC50 (µM) | Source |
| Exatecan mesylate | Topoisomerase I | 0.975 | 2.2 | [4][7][15][16] |
| SN-38 | Topoisomerase I | 2.71 | - | [7] |
| Topotecan | Topoisomerase I | 9.52 | - | [7] |
| Camptothecin | Topoisomerase I | 23.5 | - | [7] |
| Table 1: Comparative IC50 values for the inhibition of Topoisomerase I extracted from murine P388 leukemia cells. |
Growth Inhibition in Human Cancer Cell Lines
The growth inhibitory (GI50) or cytotoxic (IC50) activity of exatecan has been quantified in numerous cancer cell lines.
| Cell Line Category | Mean GI50/IC50 (ng/mL) | Source |
| Breast Cancer | 2.02 | [7][15] |
| Colon Cancer | 2.92 | [7][15] |
| Stomach Cancer | 1.53 | [7][15] |
| Lung Cancer | 0.88 | [7][15] |
Table 2: Mean growth inhibitory concentrations (GI50) of exatecan mesylate against various human cancer cell line panels after 72-hour treatment.
| Cell Line | Cancer Type | IC50 (nM) | Source |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.9 | [17] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.0 | [17] |
| DMS114 | Small Cell Lung Cancer | 8.25 | [17] |
| DU145 | Prostate Cancer | 4.50 | [17] |
| SK-BR-3 | Breast Cancer (HER2+) | Subnanomolar range | [14] |
| NCI-N87 | Gastric Cancer (HER2+) | ~0.17 | [18] |
Table 3: Specific IC50 values of exatecan in various human cancer cell lines.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the potent antitumor activity of exatecan observed in vitro. It has shown significant efficacy in models of pancreatic, gastric, and breast cancer, often outperforming standard-of-care agents.[19][20][21]
| Cancer Model | Cell Line | Animal Model | Treatment | Key Outcomes | Source |
| Pancreatic Cancer | MIA-PaCa-2, BxPC-3 | Orthotopic Mouse | 15, 25 mg/kg, i.v. | Significantly inhibited primary tumor growth and metastasis; superior to gemcitabine. | [19][22] |
| Gastric Adenocarcinoma | SC-6 | Nude Mice | i.v. doses at 4-day intervals | Greater antitumor activity than CPT-11 (irinotecan) or topotecan. | [21] |
| Ovarian Cancer | - | Nude Mice | i.p. and i.v. | High growth inhibition (51-94%); more active when administered weekly. | [20] |
| BRCA1-deficient Breast Cancer | MX-1 | Xenograft Mouse | Single 10 µmol/kg dose of PEG-Exatecan conjugate | Complete tumor growth suppression for over 40 days. | [23] |
Table 4: Summary of in vivo efficacy of exatecan mesylate in preclinical models.
Clinical Pharmacokinetics
Phase I clinical trials have evaluated exatecan mesylate administered via various schedules. The pharmacokinetics were generally found to be dose-proportional.[7][24]
| Parameter | Value (Mean) | Administration Schedule | Source |
| Elimination Half-life (t½) | 7.13 hours | 24-hour weekly infusion | [24] |
| Total Body Clearance (CL) | 1.73 L/h/m² | 24-hour weekly infusion | [24] |
| Clearance (CL) | 1.39 L/h/m² | 21-day continuous infusion | [7] |
| Volume of Distribution (Vd) | 39.66 L | 21-day continuous infusion | [7] |
| Steady-State Concentration (Css) | 6.88 - 19.41 ng/mL | 21-day continuous infusion (at 0.15-0.30 mg/m²/day) | [7] |
Table 5: Pharmacokinetic parameters of exatecan mesylate in patients with advanced solid malignancies.
The principal dose-limiting toxicities observed in clinical trials were hematological, primarily neutropenia and thrombocytopenia.[3][7]
Role in Antibody-Drug Conjugates (ADCs)
Despite its potent antitumor activity, the clinical development of exatecan as a standalone agent was hampered by its therapeutic window.[9][25] However, its high potency, distinct mechanism of action, and favorable chemical properties make it an ideal payload for ADCs. By attaching exatecan to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered preferentially to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[9]
A slightly modified derivative of exatecan, known as DXd, is the payload in several highly successful ADCs, including:
-
Trastuzumab Deruxtecan (T-DXd, Enhertu®): Targets HER2-expressing cancers.[]
-
Patritumab Deruxtecan: Targets HER3.
-
Datopotamab Deruxtecan: Targets TROP2.
The high potency of the exatecan derivative allows for a high drug-to-antibody ratio (DAR), often around 8, contributing to the profound efficacy of these ADCs.[][9] Furthermore, the membrane permeability of the released payload enables a "bystander effect," where the payload can diffuse from the target cancer cell and kill adjacent, antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[][18]
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol outlines a typical luminescence-based assay to determine the IC50 value of exatecan by quantifying ATP, an indicator of metabolically active cells.[13][17]
Figure 2. General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of exatecan mesylate. Control wells contain vehicle-treated cells (negative control) and media only (background).
-
Incubation: Plates are incubated for a specified duration (typically 72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal in the presence of ATP.
-
Detection: After a brief incubation to stabilize the signal, luminescence is measured using a microplate reader.
-
Analysis: The background luminescence is subtracted, and the viability of treated cells is expressed as a percentage relative to the vehicle-treated controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.[13][17]
Topoisomerase I Cleavage Complex Isolation (RADAR Assay)
The RADAR (Rapid Approach to DNA Adduct Recovery) assay can be used to quantify the amount of Top1 covalently trapped on DNA following drug treatment.[13]
Methodology:
-
Treatment: Cells (e.g., DU145) are treated with varying concentrations of exatecan or other Top1 inhibitors for a short duration (e.g., 30 minutes).
-
Lysis & DNA Isolation: Cells are lysed, and genomic DNA, along with covalently bound proteins, is isolated using methods like alcohol precipitation.
-
Immunoblotting: The isolated DNA-protein complexes are denatured, and the amount of trapped Top1 is quantified by standard immunoblotting (Western blot) techniques using an antibody specific for Topoisomerase I.
-
Normalization: The amount of trapped Top1 is normalized to the total amount of DNA loaded in each lane to ensure accurate comparison.[13]
Conclusion
This compound is a highly potent topoisomerase I inhibitor with a well-defined mechanism of action that leads to cancer cell death. Its superior in vitro and in vivo activity compared to earlier camptothecin analogues has established it as a benchmark compound. While its development as a standalone chemotherapeutic agent was limited, its exceptional potency has been successfully leveraged in the field of antibody-drug conjugates, where it serves as a transformative cytotoxic payload. The clinical success of exatecan-based ADCs like trastuzumab deruxtecan highlights the profound therapeutic potential of this molecule and underscores its importance in the landscape of modern oncology drug development.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 9. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Portico [access.portico.org]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,9R)-Exatecan mesylate (DX-8951f) is a potent, water-soluble, third-generation topoisomerase I (TOP1) inhibitor and a derivative of camptothecin (B557342).[1] It demonstrates significant anti-tumor activity across a broad spectrum of cancer cell lines and in preclinical xenograft models.[2] Exatecan (B1662903) mesylate exerts its cytotoxic effects by stabilizing the covalent complex between TOP1 and DNA, which leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[3] This document provides detailed experimental protocols for in vitro and in vivo studies involving this compound, along with a summary of its cytotoxic and inhibitory activities.
Mechanism of Action
Exatecan mesylate targets DNA topoisomerase I, a nuclear enzyme crucial for relieving torsional stress during DNA replication and transcription. The binding of Exatecan to the TOP1-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme.[3] This stabilized "cleavable complex" results in the accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).[3]
In Vitro Efficacy
Exatecan mesylate has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. Its efficacy is significantly greater than that of other camptothecin analogs such as SN-38 (the active metabolite of irinotecan) and topotecan.[2]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI50 (ng/mL) |
| Breast Cancer (mean) | Breast | 2.02[4][5][6] |
| Colon Cancer (mean) | Colon | 2.92[4][5][6] |
| Stomach Cancer (mean) | Gastric | 1.53[4][5][6] |
| Lung Cancer (mean) | Lung | 0.877[4][5][6] |
| PC-6 | Lung | 0.186[4][6] |
| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395[4][6] |
Table 2: Comparative Topoisomerase I Inhibition
| Compound | IC50 (µg/mL) |
| Exatecan mesylate | 0.975 [7] |
| SN-38 | 2.71[8] |
| Topotecan | 9.52[8] |
| Camptothecin | 23.5[8] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibition concentration (GI50) of Exatecan mesylate against adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Exatecan mesylate in complete culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).
-
Incubation: Incubate the plates for an additional 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the GI50 value.
Topoisomerase I Inhibition Assay
This assay measures the ability of Exatecan mesylate to inhibit the relaxation of supercoiled plasmid DNA by TOP1.
Materials:
-
Purified human TOP1
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of Exatecan mesylate.
-
Enzyme Addition: Add purified human TOP1 to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. The inhibition of TOP1 activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
In Vivo Efficacy
Exatecan mesylate has shown significant anti-tumor activity in various human tumor xenograft models.
Table 3: In Vivo Dosing of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Schedule | Route | Outcome |
| Mice | Human gastric adenocarcinoma | 3.325-50 mg/kg | i.v. | Significant tumor growth inhibition[4][6] |
| SCID Mice | Acute Myelogenous Leukemia (AML) | 3-day or 5-day schedule | i.v. | Significantly improved survival[2] |
| Mice | Pancreatic Cancer (MIA-PaCa-2, BxPC-3) | 15, 25 mg/kg, once a week for 3 weeks | i.v. | Inhibition of primary tumor growth and metastasis[5][6] |
Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Exatecan mesylate in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (1R,9R)-Exatecan Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,9R)-Exatecan mesylate, a semi-synthetic and water-soluble derivative of camptothecin (B557342), is a potent inhibitor of DNA topoisomerase I.[][][] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which obstructs the re-ligation of single-strand breaks.[][] This leads to the accumulation of DNA lesions, ultimately resulting in double-strand breaks, cell cycle arrest, and apoptosis, particularly in rapidly proliferating cancer cells.[][4] this compound has demonstrated significant anti-proliferative activity against a broad range of human cancer cell lines, exhibiting greater potency than other camptothecin analogs like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).[5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture for cytotoxicity assessment, cell cycle analysis, and the evaluation of DNA damage.
Data Presentation
In Vitro Cytotoxicity of this compound
The following tables summarize the reported in vitro efficacy of Exatecan mesylate against various human cancer cell lines.
Table 1: 50% Growth Inhibition (GI50) of Exatecan Mesylate
| Cell Line Type | Mean GI50 (ng/mL) | Reference |
| Breast Cancer | 2.02 | [7][8] |
| Colon Cancer | 2.92 | [7][8] |
| Stomach Cancer | 1.53 | [7][8] |
| Lung Cancer | 0.877 | [7][8] |
| PC-6 (Lung Cancer) | 0.186 | [7][8] |
| PC-6/SN2-5 (SN-38 resistant) | 0.395 | [7][8] |
Table 2: 50% Inhibitory Concentration (IC50) of Exatecan Mesylate
| Cell Line Type | Mean IC50 (ng/mL) | Reference |
| Esophageal Cancer | 30.8 | [9] |
| Gastric Cancer | 48.2 | [9] |
| Colorectal Cancer | 43.6 | [9] |
| Breast Cancer | 70.6 | [9] |
Note: IC50 and GI50 values can vary depending on the specific cell line, assay method, and experimental conditions. The provided data should be used as a guideline for determining appropriate concentration ranges for your experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is water-soluble.[6] However, for cell culture experiments, it is common practice to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 531.55 g/mol , dissolve 5.32 mg in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[10]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[4]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is from 0.1 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the cell viability (MTT) assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., GI50 concentration) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence Staining for γH2AX
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cancer cell line of interest
-
Glass coverslips in multi-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[11]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[11]
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.[11]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Signaling Pathway
Caption: Signaling pathway of this compound-induced cell death.
References
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 9. Portico [access.portico.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Animal Models of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of (1R,9R)-Exatecan mesylate (also known as DX-8951f), a potent, water-soluble camptothecin (B557342) analog and topoisomerase I inhibitor.[1][2] The following protocols are synthesized from preclinical studies and are intended to guide the design and execution of in vivo experiments to evaluate the efficacy of Exatecan (B1662903) mesylate in various cancer models.
Mechanism of Action
Exatecan mesylate exerts its antineoplastic activity by inhibiting DNA topoisomerase I.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[1] This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] Notably, exatecan does not require metabolic activation, which may reduce inter-patient variability in clinical settings.[3][4]
In Vivo Animal Models
Exatecan mesylate has demonstrated significant antitumor activity in a variety of preclinical animal models, primarily utilizing immunodeficient mice xenografted with human cancer cell lines.
Human Acute Myelogenous Leukemia (AML) Model
A severe combined immunodeficient (SCID) mouse model of human AML has been used to evaluate the efficacy of Exatecan mesylate.[5][6]
Experimental Protocol:
-
Animal Model: 6-week-old female SCID mice are used.[5]
-
Cell Line: KBM-3 human acute myelogenous leukemia cells.
-
Tumor Implantation: Mice are injected intravenously (tail vein) with 2 x 10^7 exponentially growing KBM-3 cells.[5]
-
Treatment:
-
Drug Formulation: Exatecan mesylate is supplied as a lyophilized powder and reconstituted with a suitable vehicle (e.g., 0.9% saline solution).[4]
-
Administration: Intravenous (i.v.) administration.
-
Dosing and Schedule: Schedule-dependent efficacy has been observed.[6] Effective schedules include single-day, 3-day, and 5-day dosing regimens.[6] Specific doses are determined based on the study design, but a range of 3.325-50 mg/kg has been tested in mice.[7][8]
-
-
Endpoint Analysis: The primary endpoint is the duration of survival.[5] The presence of human leukemia cells in tissue samples can be confirmed by PCR for the human DQ alpha gene.[5]
Human Pancreatic Cancer Models (Orthotopic)
Orthotopic metastatic mouse models of human pancreatic cancer have been employed to assess the efficacy of Exatecan mesylate against both primary tumors and metastases.[9][10]
Experimental Protocol:
-
Cell Lines: MIA-PaCa-2 and BxPC-3 human pancreatic cancer cell lines, often transduced with Green Fluorescent Protein (GFP) for in vivo imaging.[9][10]
-
Tumor Implantation (Orthotopic):
-
Surgical exposure of the pancreas.
-
Injection of tumor cells directly into the pancreas.
-
-
Treatment Initiation:
-
Treatment:
-
Endpoint Analysis:
Human Colon and Ovarian Cancer Xenograft Models
Subcutaneous xenograft models in nude mice are commonly used to evaluate the antitumor activity of Exatecan mesylate against solid tumors like colon and ovarian cancer.[12]
Experimental Protocol:
-
Animal Model: Nude mice.[12]
-
Cell Lines: Various human colon and ovarian cancer cell lines (e.g., OVCAR-3 for ovarian cancer).[12]
-
Tumor Implantation: Subcutaneous (s.c.) injection of tumor cells into the flank of the mice.
-
Treatment:
-
Administration: Intravenous (i.v.).
-
Dosing and Schedule: Daily administration for 5 days (daily x 5) or weekly for 2 weeks (weekly x 2) have been tested.[12]
-
-
Endpoint Analysis:
Data Presentation
Efficacy of Exatecan Mesylate in Orthotopic Pancreatic Cancer Models
| Animal Model | Cell Line | Treatment Stage | Dose (mg/kg) | Schedule | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| Nude Mice | MIA-PaCa-2 | Early | 15 | i.v., once weekly for 3 weeks, 2 weeks off, then 3 more weeks | 79% | - | [10] |
| Nude Mice | MIA-PaCa-2 | Early | 25 | i.v., once weekly for 3 weeks, 2 weeks off, then 3 more weeks | 93% | - | [10] |
| Nude Mice | BxPC-3 | Early | 15, 25 | i.v., once weekly for 3 weeks, 2 weeks off, then 3 more weeks | Significant inhibition | - | [10] |
| Nude Mice | BxPC-3 | Advanced | 15, 25 | i.v., once weekly for 3 weeks, 2 weeks off, then 3 more weeks | Dose-responsive significant inhibition | Significant reduction in lymph node metastasis; elimination of lung metastasis | [9][10] |
Efficacy of Exatecan Mesylate in Human Cancer Xenograft Models
| Animal Model | Tumor Type | Cell Line | Dosing Schedule | Outcome | Reference |
| Nude Mice | Ovarian Cancer | OVCAR-3 | daily x 5 or weekly x 2 | >50% tumor growth inhibition; significantly greater activity than topotecan | [12] |
| Nude Mice | Colon Cancer | Not specified | daily x 5 or weekly x 2 | <50% tumor growth inhibition | [12] |
| Nude Mice | Pancreatic Cancer | SUIT-2 | Not specified | Significant antitumor effects, similar or superior to CPT-11 | [11] |
| SCID Mice | AML | KBM-3 | 1-day, 3-day, 5-day schedules | Prolonged survival | [6] |
Visualizations
Caption: Mechanism of action of Exatecan mesylate.
Caption: Experimental workflow for orthotopic pancreatic cancer models.
Concluding Remarks
This compound has consistently demonstrated potent antitumor and antimetastatic activity across a range of in vivo animal models.[6][9][12] Its efficacy, particularly in models of pancreatic cancer where it has shown superiority to standard treatments like gemcitabine, highlights its clinical potential.[9][10] The protocols outlined above provide a framework for the preclinical evaluation of Exatecan mesylate. Researchers should optimize dosing and scheduling based on the specific tumor model and experimental objectives. Careful consideration of animal welfare and appropriate endpoint selection are critical for obtaining robust and reproducible data. The favorable preclinical toxicity profile, with myelosuppression being the principal dose-limiting toxicity, suggests a manageable safety profile for clinical development.[4][13]
References
- 1. youtube.com [youtube.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The topoisomerase I inhibitor DX-8951f is active in a severe combined immunodeficient mouse model of human acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 8. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 9. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The activity profile of the hexacyclic camptothecin derivative DX-8951f in experimental human colon cancer and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (1R,9R)-Exatecan Mesylate in Murine Studies
These application notes provide a comprehensive overview of the use of (1R,9R)-Exatecan mesylate (also known as DX-8951f) in preclinical mouse models of cancer. The protocols and data presented are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, water-soluble, third-generation topoisomerase I inhibitor derived from camptothecin (B557342).[1][2] It functions by stabilizing the covalent complex between topoisomerase I and DNA, which obstructs the DNA replication fork, leading to single-strand breaks, and ultimately, apoptotic cell death in rapidly dividing cancer cells.[1] Preclinical studies in various mouse models have demonstrated its significant antitumor activity against a broad spectrum of human tumor xenografts, including those resistant to other camptothecin analogs like irinotecan (B1672180) and topotecan.[2][3][4] Its efficacy and toxicity have been shown to be schedule-dependent.[2]
Compound Formulation and Preparation
Exatecan mesylate is a water-soluble compound.[5] For in vivo studies, it can be formulated in various ways depending on the administration route.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | 10 - 12.5 mg/mL | Use fresh, moisture-free DMSO as moisture can reduce solubility.[5] |
| Water | 6 - 12.5 mg/mL | Sonication and heating may be required to achieve higher concentrations.[5][6] |
Protocol 1: Formulation for Intravenous (i.v.) Administration [5]
This protocol provides a method for preparing an injectable solution suitable for intravenous administration.
-
Prepare a stock solution of Exatecan mesylate at 12.5 mg/mL in fresh DMSO.
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 50 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to bring the final volume to 1 mL.
-
Use the mixed solution immediately for optimal results.
Protocol 2: Formulation for Intraperitoneal (i.p.) Administration [5]
This protocol describes a formulation using corn oil as the vehicle.
-
Prepare a stock solution of Exatecan mesylate at 12.5 mg/mL in fresh DMSO.
-
To prepare 1 mL of the final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
Use the mixed solution immediately for optimal results.
In Vivo Dosing and Administration in Mice
The dosage and administration schedule for Exatecan mesylate can vary significantly depending on the mouse model, tumor type, and experimental goals (e.g., efficacy vs. pharmacokinetic studies).
Table 2: Summary of this compound Dosages in Mouse Studies
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Human Gastric Adenocarcinoma (SC-6) | 3.325 - 50 mg/kg | i.v. | Three doses at 4-day intervals | [5] |
| SCID Mice | BRCA1-deficient Breast Cancer (MX-1) | 10 µmol/kg (single dose) | i.p. | Single dose | [7] |
| Orthotopic Mice | Pancreatic Cancer (BxPC-3-GFP & MIA-PaCa-2-GFP) | 15 and 25 mg/kg | i.v. | Once a week for 3 weeks | [8][9][10] |
| SCID Mice | Acute Myeloid Leukemia (AML) | Not specified | Not specified | 1-day, 3-day, and 5-day schedules evaluated | [2] |
| Nude Mice | Gastric Cancer (MKN45) | 1.15 and 2.3 mg/kg | i.p. | Doses on Day 0 and Day 7 | [11] |
Experimental Protocols
Protocol 3: Orthotopic Pancreatic Cancer Model Efficacy Study [9][10][12]
This protocol details a study to evaluate the efficacy of Exatecan mesylate against orthotopically implanted human pancreatic tumors in mice.
-
Cell Culture: Culture human pancreatic cancer cells (e.g., BxPC-3-GFP or MIA-PaCa-2-GFP) under standard conditions.
-
Tumor Implantation:
-
Anesthetize nude mice.
-
Surgically expose the pancreas and inject 5 x 10⁶ tumor cells in 0.1 mL of PBS into the pancreas.
-
Suture the incision and allow the mice to recover.
-
-
Tumor Growth Monitoring: Monitor tumor growth via imaging of the Green Fluorescent Protein (GFP) signal.
-
Treatment Initiation:
-
Randomization and Dosing:
-
Data Collection:
-
Measure body weights and tumor volumes weekly. Tumor volume can be calculated using the formula: Volume = (a × b²) × 0.5, where 'a' is the larger and 'b' is the smaller diameter.[9]
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice.
-
Excise the primary tumors and weigh them.
-
Examine lymph nodes and lungs for metastases, which can be visualized using GFP imaging.[12]
-
Protocol 4: Subcutaneous Xenograft Model Pharmacokinetic (PK) Study [7]
This protocol outlines a procedure for studying the pharmacokinetic profile of Exatecan mesylate conjugates.
-
Animal Model: Use male CD-1 mice (n=4 per group).
-
Compound Administration: Administer the Exatecan mesylate conjugate intraperitoneally (i.p.) or intravenously (i.v.).
-
Blood Sampling:
-
Collect blood samples (e.g., 15 µL) via serial tail-snips at multiple time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration).
-
-
Sample Processing:
-
Immediately treat blood with an anticoagulant (e.g., 0.1 volume of 1 M citrate, pH 4.5).
-
Centrifuge to separate plasma.
-
Keep plasma samples on ice during processing and then freeze at -80°C until analysis.
-
-
Analysis: Analyze the concentration of the drug in plasma samples using a validated analytical method like high-performance liquid chromatography (HPLC).[2]
Visualizations: Mechanism and Workflow
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. youtube.com [youtube.com]
- 2. Portico [access.portico.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 11. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,9R)-Exatecan mesylate (also known as DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin.[1][2] It functions as a highly effective inhibitor of DNA topoisomerase I, a critical enzyme involved in relieving torsional stress in DNA during replication and transcription.[1][3][4] Unlike its predecessors, Exatecan (B1662903) mesylate exhibits enhanced stability and potency and does not require metabolic activation to exert its cytotoxic effects.[5][] Its mechanism involves stabilizing the covalent complex formed between topoisomerase I and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of single-strand DNA breaks.[1][7] When a DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[3][8] Due to its significant antitumor activity, Exatecan is a valuable cytotoxic agent, particularly as a payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[7][9]
Physicochemical Properties
-
Molecular Formula: C₂₄H₂₂FN₃O₄ • CH₃SO₃H (or C₂₅H₂₆FN₃O₇S)[9][10]
-
Molecular Weight: 531.55 g/mol [10]
-
Appearance: White to beige powder
-
CAS Number: 169869-90-3[9] (for the (1S,9S) isomer, often used interchangeably in literature for Exatecan Mesylate)
Solubility
This compound demonstrates solubility in various organic solvents, with limited solubility in aqueous solutions. The data below is compiled from multiple sources for in vitro applications. It is crucial to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[11][12]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 16.67 | 31.36 | Requires sonication. | [10][13] |
| DMSO | 12.5 | 23.51 | Use fresh DMSO. | [12] |
| DMSO | 8 - 10 | 15.05 - 18.81 | Sonication is recommended. | [12][14] |
| DMSO | 2 | - | Requires warming. | |
| Water | 12.5 | - | - | [12] |
| Water | 6 | 11.29 | Sonication and heating are recommended. | [14] |
| Ethanol | Insoluble | - | - | [12] |
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effect by trapping the TOP1-DNA cleavage complex. This action prevents the enzyme from re-ligating the DNA strand, leading to an accumulation of single-strand breaks. The collision of the DNA replication machinery with these stabilized complexes converts them into permanent double-strand breaks, which are highly cytotoxic and trigger the DNA Damage Response (DDR) pathway, ultimately leading to programmed cell death (apoptosis).[1][2][8]
Preparation and Synthesis
The synthesis of Exatecan mesylate is a complex, multi-step process that can be achieved through various routes, including linear and convergent strategies.[15] A common approach involves the Friedel-Crafts acylation of a substituted toluene (B28343), followed by a series of reductions, cyclizations, and condensations to build the hexacyclic core structure.[15][16][17]
Below is a generalized protocol for a key condensation step in a convergent synthesis approach, which involves reacting two advanced intermediates.
Protocol: Condensation of EXA-aniline with EXA-trione
This protocol is adapted from patent literature and outlines a crucial step in a convergent synthesis route.[18]
-
Reactant Preparation: Charge a suitable reactor with EXA-aniline (an advanced aminotetralone intermediate) and (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione).
-
Solvent and Catalyst Addition: Add toluene containing o-cresol (B1677501) as the reaction solvent. Introduce an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), typically in a quantity of 0.03 to 0.3 equivalents based on the amount of EXA-aniline.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 90°C and 130°C. Maintain this temperature with stirring for a sufficient duration for the reaction to complete, which may be 16 hours or longer.
-
Deprotection: After the condensation is complete and the resulting compound is isolated, perform a deprotection step. Use methanesulfonic acid (MsOH) to hydrolyze protecting groups (e.g., an acetamide), which yields the final Exatecan mesylate salt.[17]
-
Purification: The final product may require purification via methods such as fractional crystallization or preparative HPLC to isolate the desired (1R,9R) isomer.[17]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the cytotoxic effects of Exatecan mesylate on cancer cell lines.
Protocol: Cell Viability (Cytotoxicity) Assay
This protocol is based on methodologies described for evaluating Exatecan's effect on cancer cell proliferation.[1][5][14]
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer, MOLT-4 leukemia) in 96-well microplates at a predetermined density to ensure logarithmic growth during the assay period. Allow the cells to adhere and recover by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for treatment.
-
Drug Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of Exatecan. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the treated plates for a specified period, typically 72 hours, under standard cell culture conditions.[1]
-
Viability Assessment: Assess cell viability using a suitable commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][5] Alternatively, an MTT assay can be used.[14] Add the assay reagent to each well according to the manufacturer's instructions.
-
Data Measurement: Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a microplate reader.
-
Data Analysis: Convert the raw data to percentage viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) value.[1]
Protocol: Topoisomerase I DNA Cleavage Assay
This assay is fundamental for confirming the mechanism of action by measuring the stabilization of the TOP1-DNA cleavage complex.[1]
-
Substrate Preparation: Prepare a DNA oligonucleotide substrate (e.g., 117 base pairs) by labeling the 3'-end with a radioactive isotope (e.g., ³²P) or a fluorescent marker.[1]
-
Reaction Mixture Setup: In a reaction tube, combine recombinant human topoisomerase I with the labeled DNA substrate in a suitable reaction buffer.
-
Drug Incubation: Add this compound at various concentrations to the reaction mixtures. Prepare a control reaction without the drug.
-
Reaction Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of TOP1-DNA cleavage complexes.[5]
-
Reaction Termination: Stop the reaction by adding a solution that denatures the protein, such as a buffer containing Sodium Dodecyl Sulfate (SDS).
-
Analysis: Separate the resulting DNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the DNA bands using autoradiography (for radioactive labels) or fluorescence imaging. The intensity of the band corresponding to the cleaved DNA fragment is proportional to the ability of Exatecan to trap the TOP1-DNA complex. Quantify band intensities to compare the potency of Exatecan to other TOP1 inhibitors.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Portico [access.portico.org]
- 17. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 18. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
(1R,9R)-Exatecan Mesylate for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (1R,9R)-Exatecan mesylate, a potent topoisomerase I inhibitor, in the development of Antibody-Drug Conjugates (ADCs). Exatecan's high cytotoxicity and ability to induce immunogenic cell death make it a clinically significant payload for targeted cancer therapies.[1]
Introduction to this compound in ADCs
This compound is a synthetic, water-soluble derivative of camptothecin (B557342) that exhibits potent anti-tumor activity.[2][] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[4] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan (B1662903) prevents the re-ligation of single-strand breaks, leading to DNA double-strand breaks and subsequent apoptotic cell death in rapidly dividing cancer cells.[4][5]
When employed as an ADC payload, exatecan is delivered specifically to tumor cells expressing a target antigen, thereby widening the therapeutic window.[5] This targeted delivery is crucial, as the systemic administration of potent cytotoxins like exatecan can lead to significant off-target toxicities.[6] The development of exatecan-based ADCs often involves optimizing the linker technology to control hydrophobicity and ensure stability in circulation, allowing for high drug-to-antibody ratios (DAR) and favorable pharmacokinetic profiles.[7][8]
Mechanism of Action of Exatecan-Based ADCs
The therapeutic effect of an exatecan-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface.
Caption: Mechanism of Action of an Exatecan-Based ADC.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of various exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Candidate | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 | [6] |
| Mb(4)-EXA | HER2 | SK-BR-3 (HER2-positive) | 14.69 ± 6.57 | [6] |
| Db(4)-EXA | HER2 | SK-BR-3 (HER2-positive) | 1.83 ± 0.44 | [6] |
| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 | [6] |
| Mb(4)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 | [6] |
| Db(4)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 | [6] |
| Tra-Exa-PSAR10 | HER2 | SKBR-3 | 0.18 ± 0.04 | [9] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | 0.20 ± 0.05 | [9] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-453 | 0.20 ± 0.10 | [9] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-361 | 2.0 ± 0.8 | [9] |
| Tra-Exa-PSAR10 | HER2 | BT-474 | 0.9 ± 0.4 | [9] |
| Tra-Exa-PSAR10 | HER2 | MCF-7 (HER2-negative) | > 10 | [9] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Candidate | Target Antigen | Xenograft Model | Dosing Regimen | Observed Efficacy | Comparator(s) | Reference |
| Trastuzumab-Exatecan (DAR 8) | HER2 | BT-474 (Breast Cancer) | 3 mg/kg | Significant tumor regression | - | [10] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg | Outperformed DS-8201a | DS-8201a (Enhertu®) | [10][11] |
| M9140 (anti-CEACAM5-Exatecan) | CEACAM5 | Colorectal Cancer PDX | 2.4-2.8 mg/kg | Partial response in 10% of patients | - | [10] |
| CBX-12 (pH-sensitive peptide-exatecan) + Ceralasertib | - | Human Xenografts | Not specified | Significant tumor growth suppression | - | [10] |
| V66-Exatecan | - | TNBC & BRCA-mutant CNS tumors | Not specified | Significant tumor growth inhibition and extended survival | - | [10] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | DS-8201a (Enhertu®) | [11] |
| ADCT-242 | Claudin-6 | OVCAR-3 (Ovarian Cancer) | 2 mg/kg, single dose | Dose-dependent anti-tumor activity with 6/8 mice achieving complete response | AB3-7-MMAE | [11] |
Table 3: Pharmacokinetic Parameters of Exatecan and its Conjugates
| Compound | Species | t1/2 (half-life) | Clearance | Volume of Distribution | Reference |
| Exatecan mesylate | Human | ~14 hours | ~3 L/h | ~40 L | [10] |
| Exatecan | Human | ~10 hours | - | - | [10] |
| M9140 (ADC) | Human | - | Dose-proportional | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of exatecan-based ADCs.
ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes the conjugation of a maleimide-functionalized exatecan-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Caption: ADC Conjugation Workflow.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized exatecan-linker
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4, degassed)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Linker-Payload Addition:
-
Incubation:
-
Incubate the reaction mixture at 4°C for 1-2 hours or overnight.[10]
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using SEC or TFF.[1]
-
In Vitro Cytotoxicity Assay
This protocol details the assessment of ADC potency using a cell viability assay.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Exatecan-based ADC and unconjugated antibody control
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Incubation:
-
Incubate the plates for a period appropriate for the cell doubling time (e.g., 5 days).[6]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a non-linear regression model.[5]
-
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor activity of an exatecan-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Exatecan-based ADC, vehicle control, and any comparator ADCs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the exatecan-based ADC, vehicle control, and any comparators via an appropriate route (e.g., intravenous injection). Dosing regimens will vary depending on the ADC and tumor model.[7]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
Characterization of Exatecan-Based ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorption wavelength of exatecan (around 370 nm).[10]
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.[10]
-
The molar ratio of the drug to the antibody provides the average DAR.[10]
Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
HIC-HPLC can be used to determine the distribution of different drug-loaded species and to calculate the average DAR.
Plasma Stability Assay
Procedure:
-
Incubate the ADC in plasma (e.g., mouse or human) at 37°C.
-
Collect samples at various time points.
-
Analyze the samples to determine the amount of intact ADC and released payload. This can be done by methods such as ELISA for total antibody and LC-MS/MS for the free payload.[12]
-
A decrease in the DAR over time indicates payload deconjugation.[12]
Conclusion
This compound is a highly potent and promising payload for the development of next-generation ADCs. Its distinct mechanism of action and high cytotoxicity, coupled with advancing linker technologies, offer the potential for improved therapeutic outcomes in oncology. The protocols and data presented here provide a framework for the successful design, synthesis, and evaluation of novel exatecan-based ADCs. Careful optimization of the ADC components and thorough characterization are paramount to realizing the full therapeutic potential of this powerful cytotoxic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Stabilizing DNA-Topoisomerase I Complexes with Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (B1662903) (DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin, an inhibitor of DNA topoisomerase I (TopoI).[1][2] TopoI is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Exatecan exerts its cytotoxic effects by binding to the covalent complex formed between TopoI and DNA, known as the TopoI-DNA cleavage complex.[1][2] This binding stabilizes the complex and prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1] The collision of a replication fork with this stabilized ternary complex results in the formation of lethal double-strand DNA breaks, which subsequently triggers the DNA damage response (DDR) and ultimately leads to apoptotic cell death.[3][4]
Modeling studies suggest that Exatecan's enhanced potency compared to other camptothecins, like topotecan (B1662842) and SN-38, stems from its ability to form additional molecular interactions with the DNA base and the TopoI residue N352, in addition to the known interactions of other camptothecins.[5][6][7] These enhanced interactions lead to stronger trapping of the TopoI-DNA cleavage complex.[4][5][6]
These application notes provide detailed protocols for key experiments to study the stabilization of DNA-TopoI complexes by Exatecan, summarize quantitative data for easy comparison, and visualize the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic potency of Exatecan against Topoisomerase I and various cancer cell lines.
Table 1: In Vitro Topoisomerase I Inhibitory Activity of Exatecan
| Compound | IC50 (µg/mL) | Cell Line/Enzyme Source | Reference |
| Exatecan | 0.975 | Murine P388 leukemia cells | [2] |
Table 2: In Vitro Cytotoxicity (GI50) of Exatecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) | Reference |
| PC-6 | Human Lung Cancer | 0.186 | [1] |
| PC-6/SN2-5 (SN-38 Resistant) | Human Lung Cancer | 0.395 | [1] |
| Average of Breast Cancer Lines | Breast Cancer | 2.02 | [1] |
| Average of Colon Cancer Lines | Colon Cancer | 2.92 | [1] |
| Average of Stomach Cancer Lines | Stomach Cancer | 1.53 | [1] |
| Average of Lung Cancer Lines | Lung Cancer | 0.877 | [1] |
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Induced by Exatecan
The stabilization of TopoI-DNA complexes by Exatecan leads to DNA double-strand breaks, which activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The key kinases at the heart of this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[8][9][10]
Experimental Workflow for Assessing TopoI-DNA Complex Stabilization
The following diagram outlines a general workflow for evaluating the ability of Exatecan to stabilize TopoI-DNA cleavage complexes, leading to the assessment of its cytotoxic effects.
Experimental Protocols
Topoisomerase I DNA Cleavage Assay
This in vitro assay is fundamental to determine the ability of a compound to stabilize the TopoI-DNA cleavage complex.[1]
Materials:
-
Recombinant human Topoisomerase I
-
DNA substrate: A 117 base pair DNA oligonucleotide, 3'-end labeled with a radioactive (e.g., 32P) or fluorescent marker.[1]
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA)
-
Exatecan stock solution (in DMSO)
-
Control compounds (e.g., Topotecan, SN-38)
-
Reaction termination solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/ml Proteinase K)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Methodology:
-
Substrate Preparation: Prepare the 3'-end labeled 117 bp DNA oligonucleotide substrate.[1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the labeled DNA substrate and reaction buffer.
-
Drug Incubation: Add various concentrations of Exatecan or control compounds to the reaction mixture. Include a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding recombinant human Topoisomerase I to the mixture.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the formation of TopoI-DNA cleavage complexes.[1]
-
Reaction Termination: Stop the reaction by adding the termination solution and incubate at 37°C for another 30 minutes to digest the protein.[1]
-
Analysis: Separate the resulting DNA fragments by size using denaturing PAGE.
-
Visualization and Quantification: Visualize the DNA bands using a phosphorimager or fluorescence scanner. The amount of cleaved DNA product is indicative of the stabilization of the TopoI-DNA complex. Quantify the band intensities to determine the concentration of Exatecan that produces 50% of the maximal cleavage (EC₅₀).
In-situ Cleavage Complex Stabilization (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a sensitive method to detect and quantify TopoI covalently bound to DNA in cells.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., DU145)
-
Cell culture medium and supplements
-
Exatecan stock solution (in DMSO)
-
DNAzol reagent
-
100% cold ethanol (B145695)
-
NaOH solution for DNA resuspension
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibody: anti-Topoisomerase I antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Methodology:
-
Cell Seeding and Treatment: Plate 6–7 × 10⁵ mammalian cells in a 6 cm plate per experimental condition.[1] Allow cells to adhere overnight. Treat the cells with various concentrations of Exatecan for a short period (e.g., 30-60 minutes).[1]
-
Cell Lysis and DNA Precipitation: Quickly aspirate the media and lyse the cells with 1 mL of DNAzol reagent.[1] Transfer the lysate to a microcentrifuge tube. Add 0.5 mL of 100% cold ethanol to precipitate the DNA and covalently bound proteins.[1]
-
DNA Pellet Washing and Resuspension: Pellet the DNA by centrifugation. Wash the pellet with 70% ethanol and air dry. Resuspend the DNA in a small volume of NaOH.
-
DNA Quantification: Accurately quantify the DNA concentration in each sample.
-
Slot Blotting: Normalize the DNA concentrations for all samples. Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-Topoisomerase I antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Quantification: Quantify the band intensities using densitometry software. The signal intensity corresponds to the amount of TopoI covalently bound to DNA.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of Exatecan on the proliferation and viability of cancer cells.[1]
Materials:
-
Human cancer cell lines (e.g., MOLT-4, DU145)
-
Cell culture medium and supplements
-
96-well plates
-
Exatecan stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][3]
-
Drug Treatment: Treat the cells with a range of concentrations of Exatecan. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[1]
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the Exatecan concentration and fitting the data to a dose-response curve.
Conclusion
Exatecan is a highly potent inhibitor of Topoisomerase I, demonstrating significant promise as an anticancer agent. The protocols and data presented in these application notes provide a framework for researchers to investigate the mechanism of action of Exatecan and other TopoI inhibitors. The detailed methodologies for the DNA cleavage assay, RADAR assay, and cytotoxicity assay, along with the visualization of the DNA damage response pathway, offer a comprehensive resource for the preclinical evaluation of this class of compounds. These assays are crucial for understanding the stabilization of the TopoI-DNA cleavage complex, the downstream cellular consequences, and the overall therapeutic potential of Exatecan.
References
- 1. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cybrexa.com [cybrexa.com]
- 7. researchgate.net [researchgate.net]
- 8. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunodetection of human topoisomerase I-DNA covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (1R,9R)-Exatecan Mesylate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a stock solution of (1R,9R)-Exatecan mesylate, a potent topoisomerase I inhibitor. The provided guidelines are intended to ensure accurate and reproducible solution preparation for use in research and drug development applications. Adherence to the safety precautions outlined is critical due to the cytotoxic nature of the compound.
Introduction
This compound is a water-soluble derivative of camptothecin, a class of anti-cancer compounds that target DNA topoisomerase I.[1][2][3] Accurate preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure reliable and reproducible experimental results. This document outlines the necessary materials, safety procedures, and a detailed protocol for dissolving and storing this compound.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath (sonicator)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE):
-
Disposable gown or lab coat
-
Two pairs of nitrile gloves
-
Safety goggles or face shield
-
Respiratory protection (e.g., N95 respirator)
-
Safety and Handling Precautions
This compound is a cytotoxic agent and should be handled with extreme caution in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as listed in Section 2. Change gloves immediately if they become contaminated.
-
Engineering Controls: All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Spill Management: In case of a spill, decontaminate the area using a suitable method, such as wiping with alcohol-based solutions. Absorb liquid spills with an inert material and dispose of all contaminated materials as hazardous waste.
-
Waste Disposal: All disposable materials that come into contact with this compound, including tubes, pipette tips, and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 531.55 g/mol | [1][2] |
| Solubility in DMSO | ≥ 16.67 mg/mL (requires sonication) | [7] |
| Solubility in Water | 8 mg/mL (requires sonication and warming) | [1] |
| Recommended Storage (Powder) | 4°C, protected from light and moisture. | [1] |
| Recommended Storage (Stock Solution) | Aliquoted at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1][8] |
| Stability in Solution (-80°C) | Up to 6 months. | [8] |
| Stability in Solution (-20°C) | Up to 1 month. | [8] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood or biological safety cabinet.
-
Weighing: Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Calculation of Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (L) = (Mass of Compound (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
Example: To prepare a 10 mM stock solution from 5 mg of this compound: Volume (L) = (0.005 g / 531.55 g/mol ) / 0.010 mol/L = 0.0009406 L = 940.6 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Warming (if necessary): If sonication is insufficient, the solution can be gently warmed to 37°C in a water bath or heat block for 10-15 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Protect from light.
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound is an inhibitor of Topoisomerase I, a key enzyme in DNA replication and transcription.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for the Analytical Detection of (1R,9R)-Exatecan Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (1R,9R)-Exatecan mesylate in various matrices, including biological fluids and pharmaceutical formulations. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate and sensitive detection.
Overview of Analytical Methods
This compound, a potent topoisomerase I inhibitor, requires robust and reliable analytical methods for its determination in both preclinical and clinical development, as well as for quality control of pharmaceutical products. The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for the routine analysis and quality control of Exatecan (B1662903) mesylate in pharmaceutical dosage forms.
-
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it suitable for high-throughput analysis.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Exatecan mesylate in complex biological matrices like plasma, offering unparalleled sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods used for this compound detection.
Table 1: HPLC Method Parameters
| Parameter | Method 1: Biological Matrix (Plasma) | Method 2: Pharmaceutical Formulation |
| Column | Reverse-phase ODS (C18) | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724)/0.05 M potassium dihydrogen phosphate (B84403) (pH 3) (18:82, v/v)[1] | Gradient elution with acetonitrile and water containing 0.1% formic acid[2] |
| Flow Rate | 1.0 mL/min[1] | 0.8 - 1.0 mL/min |
| Detection | Fluorescence (Ex: 375 nm, Em: 445 nm) | UV at 232 nm or 254 nm |
| LLOQ | 3 ng/mL[1] | Not specified |
| Linearity Range | 3 - 500 ng/mL[1] | Not specified |
| Internal Standard | A structurally similar compound | Not typically required for assay |
Table 2: UPLC Method Parameters
| Parameter | Method 1: Assay and Related Substances |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient with Mobile Phase A (Water/Methanol (B129727)/Acetonitrile) and Mobile Phase B (Acetonitrile/Water) |
| Flow Rate | 0.4 mL/min |
| Detection | PDA at 232 nm |
| LLOQ | Impurities: ~0.006 mg/mL |
| Linearity Range | Not specified |
| Internal Standard | Not specified |
Table 3: LC-MS/MS Method Parameters
| Parameter | Method 1: Biological Matrix (Rat Plasma) |
| Column | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm)[3] |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[2][3] |
| LLOQ | 0.5 ng/mL[3] |
| Linearity Range | 0.5 - 2000 ng/mL[3] |
| Internal Standard | A suitable stable isotope-labeled analog or a structurally similar compound |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Human Plasma
This protocol is adapted for the determination of the lactone form and total drug (lactone plus hydroxy-acid form) in plasma.
3.1.1. Sample Preparation (Solid-Phase Extraction) [1]
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
3.1.2. HPLC Instrumentation and Conditions [1]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Reverse-phase ODS (C18) column.
-
Mobile Phase: Acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 375 nm, Emission at 445 nm.
3.1.3. Data Analysis
Construct a calibration curve by plotting the peak area of Exatecan against the concentration of the standards. Determine the concentration of Exatecan in the samples from the calibration curve.
Protocol 2: UPLC Analysis for Assay and Related Substances in a Pharmaceutical Formulation
This protocol is designed for the quality control of this compound in a finished product.
3.2.1. Sample Preparation
-
Accurately weigh and transfer a portion of the powdered tablets or an aliquot of the injectable formulation equivalent to 10 mg of Exatecan mesylate into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.22 µm PVDF syringe filter.
-
Further dilute the filtered solution to a final concentration of approximately 0.1 mg/mL for the assay and to a lower concentration for the determination of related substances.
3.2.2. UPLC Instrumentation and Conditions
-
UPLC System: A system capable of high-pressure gradient elution with a PDA detector.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile.
-
Mobile Phase B: A mixture of acetonitrile and water.
-
Gradient Program: A suitable gradient program to separate Exatecan from its impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
PDA Detection: 232 nm.
3.2.3. Data Analysis
For the assay, compare the peak area of the Exatecan peak in the sample to that of a standard of known concentration. For related substances, determine the area percentage of each impurity relative to the main peak.
Protocol 3: LC-MS/MS Bioanalysis of this compound in Rat Plasma
This high-throughput method is suitable for pharmacokinetic studies.
3.3.1. Sample Preparation (Protein Precipitation) [3]
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
3.3.2. LC-MS/MS Instrumentation and Conditions [2][3]
-
LC System: A binary pump UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Column: ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A fast gradient to elute the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Exatecan and the internal standard must be determined by direct infusion.
3.3.3. Data Analysis
Quantify the concentration of Exatecan in the plasma samples using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
4.1. Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Analyze the stressed samples by a suitable stability-indicating method (e.g., UPLC with PDA and/or MS detection) to separate the degradation products from the parent drug.
Visualizations
HPLC analysis workflow for Exatecan in plasma.
UPLC analysis workflow for pharmaceutical formulations.
LC-MS/MS bioanalysis workflow.
Signaling pathway of Exatecan mesylate.
References
- 1. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for (1R,9R)-Exatecan Mesylate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,9R)-Exatecan mesylate is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342) that functions as a topoisomerase I (Topo I) inhibitor.[1][2][3] Its mechanism of action involves the stabilization of the Topo I-DNA cleavable complex, which obstructs the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly during DNA replication, and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[1][4] Exatecan (B1662903) mesylate does not require metabolic activation and has demonstrated greater potency than other camptothecin analogs like topotecan (B1662842) and SN-38, the active metabolite of irinotecan.[1][5]
These characteristics have made exatecan mesylate a compound of significant interest in oncology research, particularly in the context of xenograft models for preclinical evaluation of anticancer therapies. It has shown impressive antitumor activity against a variety of human tumor xenografts, including those of colon, lung, breast, renal, and gastric origin.[6] Furthermore, exatecan is the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (B607063) (T-DXd), where it has demonstrated efficacy in HER2-positive and even HER2-low expressing tumors, partly through a "bystander effect" where the payload can diffuse to and kill neighboring antigen-negative cancer cells.[7][8]
This document provides detailed application notes and experimental protocols for the use of this compound in various xenograft models, summarizing key quantitative data and outlining relevant signaling pathways and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of Exatecan Mesylate
| Cell Line | Cancer Type | IC50 / GI50 (ng/mL) | Reference |
| Panel of 32 Human Cancer Cell Lines | Various | Average IC50 values 6- and 28-fold lower than SN-38 and topotecan, respectively | [6] |
| Breast Cancer Cell Lines | Breast | Average GI50: 2.02 | [9] |
| Colon Cancer Cell Lines | Colon | Average GI50: 2.92 | [9] |
| Stomach Cancer Cell Lines | Stomach | Average GI50: 1.53 | [9] |
| Lung Cancer Cell Lines | Lung | Average GI50: 0.877 | [9] |
| PC-6 | Lung | GI50: 0.186 | [9] |
| PC-6/SN2-5 (SN-38 resistant) | Lung | GI50: 0.395 | [9] |
In Vivo Efficacy of Exatecan Mesylate in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| MIA-PaCa-2 (Orthotopic) | Pancreatic | 15 and 25 mg/kg Exatecan Mesylate, i.v. | Significant inhibition of primary tumor growth. | [9] |
| BxPC-3 (Orthotopic) | Pancreatic | 15 and 25 mg/kg Exatecan Mesylate, i.v. | Significant inhibition of primary tumor growth and lymphatic metastasis; complete elimination of lung metastasis. | [9] |
| MX-1 (BRCA1-deficient) | Breast (Triple-Negative) | Single low dose of 10 µmol/kg PEG-Exatecan | Complete suppression of tumor growth for over 40 days. | [10][11] |
| NCI-N87 (HER2-positive) | Gastric | 10 mg/kg Trastuzumab Deruxtecan (T-DXd) | Tumor regression (T/C = -6.08%). | [12][13] |
| Capan-1 (HER2-low) | Pancreatic | 10 mg/kg Trastuzumab Deruxtecan (T-DXd) | Tumor regression (T/C = -96.1%). | [12][13] |
| SUIT-2 (Solid tumor & Liver metastasis) | Pancreatic | Not specified | Antitumor effects similar or superior to CPT-11; effective against CPT-11-resistant tumors. | [14] |
| HCT-15 | Colorectal | Not specified | Overcame resistance to DS-8201a when delivered via a different ADC. | [15] |
Signaling Pathways and Mechanisms of Action
Primary Mechanism: Topoisomerase I Inhibition and DNA Damage Response
Exatecan mesylate's primary mode of action is the inhibition of Topoisomerase I, leading to DNA single and double-strand breaks. This triggers a robust DNA Damage Response (DDR).
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Secondary Mechanism (as an ADC payload): Induction of Antitumor Immunity
When delivered as a payload in an ADC like Trastuzumab Deruxtecan, exatecan can induce immunogenic cell death, leading to the activation of an antitumor immune response.
Caption: Induction of antitumor immunity by Exatecan-based ADCs.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, for example, using MIA-PaCa-2 (pancreatic) or MX-1 (breast) cancer cell lines.
Materials:
-
MIA-PaCa-2 or MX-1 human cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
29G insulin (B600854) syringes
-
Calipers
Workflow:
Caption: Workflow for establishing a subcutaneous xenograft model.
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and perform a cell count to determine viability (should be >95%).
-
Injection Suspension: Resuspend the cells in cold PBS at the desired concentration (e.g., 1 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.[16] Keep the cell suspension on ice.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[15]
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Treatment Administration: Administer Exatecan mesylate or vehicle control as per the study design (e.g., intravenously). A common dosing schedule is once a week for 3 weeks.[9]
-
Endpoint: Continue monitoring tumor growth and animal welfare. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity (e.g., >20% body weight loss).[15]
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This protocol is adapted for creating a more clinically relevant model of pancreatic cancer using cell lines like MIA-PaCa-2 or BxPC-3.
Materials:
-
Same as Protocol 1, with the addition of surgical equipment for laparotomy.
-
Anesthetic agents for mice.
Procedure:
-
Cell Preparation: Prepare the cancer cells as described in Protocol 1.
-
Animal Preparation: Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the pancreas.
-
Injection: Carefully inject a small volume (e.g., 20-50 µL) of the cell suspension directly into the pancreatic tail. Using Matrigel in the suspension can help prevent leakage.[2]
-
Closure: Suture the abdominal wall and close the skin with wound clips.
-
Post-operative Care: Monitor the animals for recovery.
-
Monitoring and Treatment: Monitor tumor growth, which may require imaging techniques like bioluminescence if using luciferase-expressing cells.[17] Administer treatment as described in Protocol 1.
Protocol 3: Immunohistochemistry for CD8+ T-cell Infiltration
This protocol outlines the steps for detecting CD8+ T-cells in tumor tissue sections to assess the immune response.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10mM EDTA, pH 8.0)
-
Primary antibody: Rabbit anti-CD8 monoclonal antibody
-
HRP-conjugated secondary antibody
-
DAB substrate chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 98°C for 20 minutes.[19]
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD8 antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the sections and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Quantify the number of CD8+ T-cells within the tumor microenvironment using image analysis software.[20]
Protocol 4: Flow Cytometry for Dendritic Cell Activation
This protocol is for assessing the activation status of dendritic cells (DCs) from tumor-draining lymph nodes or spleens.
Materials:
-
Single-cell suspension from lymph nodes or spleen
-
Red blood cell lysis buffer (if using spleen)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against DC markers (e.g., CD11c, MHC Class II) and activation markers (e.g., CD86, CD80).
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Prepare a single-cell suspension from the desired lymphoid tissue.
-
Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against DC surface markers and activation markers. A common panel would identify DCs (e.g., Lineage-negative, HLA-DR+, CD11c+) and then assess the expression of CD86 on this population.[10][21]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the dendritic cell population and analyze the expression levels (e.g., Mean Fluorescence Intensity) of activation markers like CD86 to determine the effect of the treatment.[21]
Conclusion
This compound is a highly potent topoisomerase I inhibitor with significant antitumor activity in a wide range of xenograft models. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate its efficacy, both as a standalone agent and as a component of antibody-drug conjugates. Understanding its dual mechanism of direct cytotoxicity and potential for immune stimulation is crucial for its continued development and application in oncology.
References
- 1. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Dendritic cell markers | Abcam [abcam.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fcslaboratory.com [fcslaboratory.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Harnessing exDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
(1R,9R)-Exatecan mesylate stability issues in solution
Welcome to the technical support center for (1R,9R)-Exatecan mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, handling, and analysis of this potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble, semi-synthetic derivative of camptothecin (B557342).[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Exatecan (B1662903) stabilizes the covalent complex formed between topoisomerase I and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of single-strand DNA breaks.[1][3] The accumulation of these breaks, particularly when encountered by a replication fork, leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis (programmed cell death).[4][5]
Q2: What is the most critical stability issue for Exatecan mesylate in solution?
The most significant stability issue is the pH-dependent, reversible hydrolysis of the active lactone ring.[6][7] The closed lactone form is essential for anti-tumor activity.[6] Under neutral to basic conditions (pH ≥ 7), the lactone ring opens to form an inactive, water-soluble carboxylate (hydroxy acid) form.[8] Acidic conditions (pH < 6.0) favor the closed, active lactone form.[9] In human plasma, the free drug hydrolyzes rapidly, and an equilibrium is established where approximately 30% of the exatecan remains in the active lactone form.[7][10]
Q3: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Exatecan mesylate.[1][4][11] The compound is also soluble in water, though this may require sonication and warming.[12] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Q4: How should I store solid Exatecan mesylate and its stock solutions?
-
Solid Compound: The solid powder should be stored at -20°C, protected from light and moisture.[12] A desiccant is recommended for long-term storage.[10] Under these conditions, the solid is stable for at least four years.[1]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[12] Recommended storage is at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months), protected from light.[12]
Q5: Is Exatecan mesylate sensitive to light?
Yes. Like other camptothecin derivatives, Exatecan is known to be a photosensitizer.[8] An Exatecan-conjugated antibody-drug conjugate (ADC) exhibited significant photodegradation when exposed to light, leading to aggregation and changes in the charge profile.[8][13] Therefore, all solutions containing Exatecan mesylate should be protected from light during preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.[13]
Troubleshooting Guides
Issue 1: Precipitation Observed in Stock or Working Solutions
-
Question: I prepared a stock solution in DMSO, but after storage or upon dilution into an aqueous buffer, I see precipitation. What should I do?
-
Possible Causes & Solutions:
-
Low Solubility in Aqueous Media: Exatecan is hydrophobic.[14] When a concentrated DMSO stock is diluted into an aqueous buffer (like PBS, pH 7.4), the compound can crash out of solution.
-
Solution: Try diluting the stock solution into your final medium slowly while vortexing. Consider using a buffer with a small percentage of organic co-solvent or a surfactant, but be sure to validate the compatibility of these additives with your experimental system. For in vivo formulations, co-solvents like PEG300 and Tween 80 are sometimes used.[4]
-
-
Moisture in DMSO: Using DMSO that has absorbed moisture from the air can lower the solubility of the compound.[4]
-
Solution: Always use fresh, anhydrous, research-grade DMSO for preparing stock solutions.[4]
-
-
pH of Aqueous Buffer: If your aqueous buffer is neutral or basic, it will promote the formation of the carboxylate form, which has different solubility properties and may interact differently with salts in the buffer.
-
Solution: For biophysical or enzymatic assays where possible, consider using a slightly acidic buffer (e.g., pH 6.0-6.5) to maintain the lactone form and potentially improve solubility.
-
-
Issue 2: Inconsistent or Poor Results in Cell-Based Assays
-
Question: My IC50 values for Exatecan are highly variable between experiments. Could this be a stability issue?
-
Possible Causes & Solutions:
-
Lactone Hydrolysis in Culture Media: Standard cell culture media is typically buffered to pH 7.2-7.4. At this pH, Exatecan will rapidly convert to its inactive carboxylate form. The rate of this conversion and the resulting equilibrium can be influenced by incubation time and the presence of serum proteins (which can bind the carboxylate form).[15]
-
Solution: Standardize your experimental timing precisely. Prepare fresh dilutions of the drug from your stock solution immediately before each experiment. While altering media pH is generally not feasible for cell culture, be aware that the active concentration of the drug is decreasing over the course of your assay. Report your incubation times clearly.
-
-
Photodegradation: Exposure of plates or drug solutions to ambient laboratory light during preparation and incubation can cause degradation.[8]
-
Solution: Protect your drug solutions and cell culture plates from light at all times. Work in a darkened environment or use amber-colored labware where possible.
-
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the plastic of pipette tips and plates, reducing the effective concentration.
-
Solution: Use low-retention plasticware. When making serial dilutions, ensure thorough mixing at each step.
-
-
Data Presentation
Table 1: Solubility and Storage Summary for this compound
| Parameter | Details | Reference(s) |
| Appearance | Pale yellow to yellow solid | [7] |
| Solubility | DMSO: Soluble (e.g., >10 mg/mL) | [1][4][11] |
| Water: ~6-10 mg/mL (Requires sonication and/or warming) | [12] | |
| Ethanol: Insoluble | [4] | |
| Storage (Solid) | -20°C, protect from light and moisture, use desiccant | [10][12] |
| Storage (Solution) | -80°C for up to 1 year; -20°C for up to 6 months (aliquoted) | [12] |
Table 2: Key Stability Characteristics of Exatecan in Solution
| Factor | Condition | Effect on Stability | Implication for Experiments | Reference(s) |
| pH | Acidic (e.g., pH 3-5) | Stable. Equilibrium favors the active lactone form. | Preferred for analytical methods (HPLC mobile phase) and certain biophysical assays. | [6][9] |
| Neutral/Physiological (pH ~7.4) | Unstable. Rapid, reversible hydrolysis to the inactive carboxylate form. | Expect a time-dependent loss of active compound in cell culture or in vivo. | [6][10] | |
| Basic (pH > 8) | Unstable. Equilibrium strongly favors the inactive carboxylate form. | Avoid basic buffers. | [8] | |
| Light | Ambient/UV Light Exposure | Unstable. Acts as a photosensitizer, leading to degradation. | Protect all solutions from light at all times. | [8][13] |
| Temperature | Freeze-Thaw Cycles | Potential for Degradation. | Aliquot stock solutions to avoid repeated cycling. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (FW: 531.6 g/mol ), anhydrous research-grade DMSO, sterile microcentrifuge tubes (amber or covered).
-
Procedure:
-
Allow the vial of solid Exatecan mesylate to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of solid in a chemical fume hood using appropriate personal protective equipment (PPE). For 1 mL of a 10 mM stock, 5.32 mg is needed.
-
Add the solid to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication in a water bath can be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Analysis by Reverse-Phase HPLC (Lactone/Carboxylate Separation)
This protocol is adapted from published methods for analyzing Exatecan and other camptothecins.[6][16]
-
Objective: To separate and quantify the active lactone form from the inactive carboxylate (hydroxy acid) form of Exatecan.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., ODS, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer. A common starting point is Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) in an 18:82 (v/v) ratio.[6] The acidic pH is critical for preventing on-column conversion of the lactone.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: ~365 nm, Emission: ~445 nm) or UV (~360 nm).
-
Sample Preparation:
-
To test the stability of a solution, dilute a sample into the mobile phase immediately before injection.
-
To analyze samples from biological matrices (e.g., plasma), a protein precipitation and/or solid-phase extraction step is required. Crucially, the sample must be immediately acidified (e.g., with phosphoric acid) and kept cold (4°C) during processing to prevent further hydrolysis.[15]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The lactone form, being more hydrophobic, will have a longer retention time than the more polar carboxylate form.
-
Quantify the peak areas to determine the relative percentage or absolute concentration of each form compared to standards.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Signaling pathway for Topoisomerase I inhibition by Exatecan.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
optimizing (1R,9R)-Exatecan mesylate dosage and administration
Welcome to the technical support center for (1R,9R)-Exatecan mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound for pre-clinical and clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342).[] It functions as a topoisomerase I inhibitor.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, it prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cells.[2][4] Exatecan (B1662903) mesylate does not require metabolic activation to exert its cytotoxic effects.[5]
Q2: What are the recommended starting doses for in vivo preclinical studies?
A2: The effective dose of exatecan mesylate in preclinical models can vary depending on the tumor type and administration schedule. In a mouse xenograft model of human gastric adenocarcinoma, intravenous administration of exatecan at doses ranging from 3.325 to 50 mg/kg has been shown to reduce tumor growth.[6] Another study using HCT116, PC-6, and PC12 mouse xenograft models showed tumor weight reduction at a dose of 75 mg/kg.[6] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific model.
Q3: What are the known dose-limiting toxicities (DLTs) of Exatecan mesylate in clinical trials?
A3: The primary dose-limiting toxicities observed in clinical trials with exatecan mesylate are hematological.[7][8] Specifically, neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets) are the most commonly reported DLTs.[7][9][10] Myelosuppression is generally reversible.[7] In some studies, stomatitis has also been reported as a DLT, particularly in patients with advanced leukemia.[11][12] Non-hematological toxicities such as nausea, vomiting, diarrhea, fatigue, and alopecia have been reported as mild to moderate.[9][10][13]
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be stored at -20°C for up to one month or at -80°C for up to six months, under nitrogen and away from moisture.[14][15] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[16] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[16]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous buffer for in vitro experiments. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[17] You can prepare a stock solution in DMSO at a concentration of up to 16.67 mg/mL (31.36 mM); ultrasonic assistance may be needed.[15]
-
Working Solution Preparation: For your experiments, you can then dilute the DMSO stock solution into your aqueous culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Alternative Solvents: While DMSO is preferred, some studies have used other formulation strategies for in vivo administration, such as dilution in 0.9% saline solution from a stock.[8][11]
-
Issue 2: Unexpectedly High Cytotoxicity in Cell Culture Experiments
-
Question: My in vitro experiments are showing much higher cytotoxicity than expected, even at low concentrations of this compound. What could be the cause?
-
Answer: Several factors could contribute to unexpectedly high cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to topoisomerase I inhibitors.[7] It is possible your cell line is particularly sensitive to this compound. Consider performing a dose-response curve over a wider range of concentrations to determine the IC50 for your specific cell line.
-
Incorrect Dosage Calculation: Double-check all calculations for preparing your stock and working solutions. A simple dilution error can lead to significantly higher concentrations than intended.
-
Prolonged Exposure Time: The cytotoxic effect of topoisomerase I inhibitors is often dependent on the duration of exposure. If your experimental protocol involves a long incubation period, you may observe toxicity at lower concentrations. Consider optimizing the exposure time.
-
Issue 3: Inconsistent Results in Animal Studies
-
Question: I am observing high variability in tumor response and toxicity in my in vivo experiments with this compound. How can I improve the consistency of my results?
-
Answer: In vivo studies can be influenced by several variables.
-
Drug Formulation and Administration: Ensure the drug is completely dissolved and the formulation is homogenous before each administration. For intravenous injections, control the rate of infusion to ensure consistent delivery.
-
Animal Health and Handling: The overall health status of the animals can impact their response to treatment. Ensure proper animal husbandry and minimize stress during handling and drug administration.
-
Pharmacokinetic Variability: Inter-animal variability in drug metabolism and clearance can lead to different levels of drug exposure. While exatecan mesylate has shown linear pharmacokinetics in some studies, individual differences can still occur.[5][9][10] Consider collecting satellite blood samples to monitor plasma drug concentrations if possible.
-
Tumor Heterogeneity: The inherent biological variability within tumors can lead to different treatment responses. Ensure that tumors are of a consistent size at the start of the treatment.
-
Data Presentation
Table 1: Summary of Clinical Pharmacokinetic Parameters of Exatecan Mesylate
| Parameter | Value | Administration Schedule | Patient Population |
| Elimination Half-life (t½) | ~8.9 hours | Not specified | Humans |
| ~27.45 hours (median 11.27 h) | 21-day continuous intravenous infusion | Advanced solid malignancies | |
| ~14 hours | 24-hour continuous infusion every 3 weeks | Advanced solid tumors | |
| Clearance (CL) | ~1.39 L/h/m² | 21-day continuous intravenous infusion | Advanced solid malignancies |
| ~2.1 L/h/m² (total drug) | 30-min infusion every 3 weeks | Advanced solid malignancies | |
| ~3 L/h | 24-hour continuous infusion every 3 weeks | Advanced solid tumors | |
| Volume of Distribution (Vss) | ~39.66 L | 21-day continuous intravenous infusion | Advanced solid malignancies |
| ~40 L | 24-hour continuous infusion every 3 weeks | Advanced solid tumors |
Data compiled from multiple Phase I clinical trials.[7][8][9]
Table 2: Recommended Doses from Phase I Clinical Trials
| Recommended Dose | Administration Schedule | Patient Population | Dose-Limiting Toxicity |
| 2.4 mg/m² | 24-hour continuous infusion every 3 weeks | Minimally pretreated patients with solid tumors | Granulocytopenia |
| Lower than 2.4 mg/m² | 24-hour continuous infusion every 3 weeks | Heavily pretreated patients with solid tumors | Granulocytopenia and thrombocytopenia |
| 0.15 mg/m²/day | 21-day continuous intravenous infusion | Minimally and heavily pretreated patients | Neutropenia and thrombocytopenia |
| 5 mg/m² | 30-min infusion every 3 weeks | Advanced solid malignancies | Neutropenia and liver dysfunction |
| 0.9 mg/m²/day for 5 days | 30-min infusion daily for 5 days | Advanced leukemia | Stomatitis |
Data compiled from multiple Phase I clinical trials.[5][8][9][10][11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (known topoisomerase I inhibitor) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of relaxed DNA in the presence of the inhibitor.
Visualizations
Caption: Mechanism of this compound as a topoisomerase I inhibitor.
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound.
References
- 2. youtube.com [youtube.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Portico [access.portico.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ≥98% (HPLC), topoisomerase-I inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
(1R,9R)-Exatecan mesylate toxicity profile and management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile and management of (1R,9R)-Exatecan mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of DNA topoisomerase I.[1] It stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the religation of single-strand breaks generated during DNA replication and transcription.[2][3] This leads to the accumulation of DNA double-strand breaks upon collision with the replication fork, ultimately triggering apoptotic cell death.[2][4]
Q2: What are the dose-limiting toxicities (DLTs) of this compound observed in clinical trials?
The principal dose-limiting toxicities of this compound are hematological, specifically neutropenia and thrombocytopenia.[5][6][7] The severity of these toxicities is often related to the dose and schedule of administration.
Q3: What are the common non-hematological toxicities associated with this compound?
Common non-hematological side effects are generally mild to moderate and include nausea, vomiting, diarrhea, fatigue, and alopecia.[7] Severe gastrointestinal toxicities are less common compared to other camptothecin (B557342) analogs like irinotecan.
Q4: How should hematological toxicities be managed during experiments?
Management of hematological toxicities primarily involves dose modification. In clinical settings, dose reductions are implemented for patients experiencing severe neutropenia or thrombocytopenia.[7] The use of granulocyte colony-stimulating factor (G-CSF) can be considered to manage neutropenia. Regular monitoring of complete blood counts is crucial to detect and manage these toxicities promptly.
Q5: What supportive care measures are recommended for patients experiencing non-hematological toxicities?
For nausea and vomiting, prophylactic administration of antiemetics is recommended. Diarrhea can typically be managed with standard antidiarrheal agents. Maintaining adequate hydration is important, especially in patients experiencing diarrhea or vomiting.
Troubleshooting Guides
In Vitro Experimentation
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High cell viability despite treatment with Exatecan (B1662903) mesylate in a cytotoxicity assay. | - Insufficient drug concentration. - Short incubation time. - Cell line resistance. - Inactive compound. | - Perform a dose-response experiment with a wider range of concentrations. - Increase the incubation period (e.g., 48-72 hours). - Use a different, more sensitive cell line. - Confirm the activity of the compound using a cell-free DNA relaxation assay. |
| Inconsistent results in myelosuppression (CFU-GM) assay. | - Variability in bone marrow cell isolation. - Improper cell plating density. - Inconsistent incubation conditions. | - Standardize the bone marrow cell isolation procedure. - Optimize and maintain a consistent cell plating density. - Ensure a humidified incubator with stable temperature and CO2 levels is used. |
| No detectable increase in DNA damage markers (e.g., γH2AX). | - Insufficient drug concentration or exposure time. - Technical issues with the assay (e.g., antibody staining). - Apoptosis is occurring rapidly, and damaged cells are cleared. | - Increase the concentration of Exatecan mesylate and/or the treatment duration. - Optimize the immunofluorescence or Western blotting protocol for γH2AX detection. - Assess earlier time points for DNA damage. |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of this compound in a Phase I Study (21-day continuous infusion) [5][6]
| Dose Level (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Details of DLTs |
| 0.15 | 14 | 2 | Neutropenia, Thrombocytopenia |
| 0.23 | 6 | 4 | Neutropenia, Thrombocytopenia |
| 0.30 | 3 | 2 | Neutropenia, Thrombocytopenia |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (ng/mL) |
| Breast Cancer (average) | Breast | 2.02 |
| Colon Cancer (average) | Colon | 2.92 |
| Stomach Cancer (average) | Stomach | 1.53 |
| Lung Cancer (average) | Lung | 0.877 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Myelosuppression Assessment using Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay[9][10][11]
-
Cell Preparation: Isolate bone marrow cells from mice or human umbilical cord blood.
-
In Vitro Treatment: Incubate the bone marrow cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Plating: Mix the treated cells with methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6) and plate them in 35 mm culture dishes.
-
Incubation: Incubate the plates for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Count the number of granulocyte-macrophage colonies (CFU-GM) in each dish using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition relative to the vehicle control to determine the IC50 value for myelosuppression.
Visualizations
Caption: Signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of (1R,9R)-Exatecan mesylate for experiments
Welcome to the technical support center for (1R,9R)-Exatecan mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | Incomplete dissolution due to low solubility in the chosen solvent. | Use recommended solvents such as DMSO or water. Employ sonication and gentle warming (e.g., up to 60°C for water) to aid dissolution.[1][2][3] For DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[4] |
| Precipitation of the compound upon addition to aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it stepwise into your aqueous experimental medium. Ensure the final DMSO concentration is low and compatible with your experimental system. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[4] | |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into tightly sealed vials and store at -80°C for up to one month to minimize freeze-thaw cycles.[2][5] Protect solutions from light.[2] |
| Inaccurate concentration of the stock solution. | Verify the molecular weight (531.55 g/mol ) and perform accurate calculations.[1][3] After dissolution, visually inspect the solution for any undissolved particulate matter. | |
| Low Potency or Lack of Activity | The compound may not have been fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution by following the recommended procedures (sonication, warming).[1][2][3] |
| The experimental system (e.g., cell line) may be resistant. | This compound has shown efficacy against P-glycoprotein-mediated multi-drug resistance.[4] However, other resistance mechanisms could be at play. Consider using a positive control to validate the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and slightly soluble in water.[] For in vitro experiments, preparing a concentrated stock solution in fresh DMSO is a common practice.[4] For aqueous solutions, heating and sonication are often required to achieve complete dissolution.[1][2]
Q2: What are the reported solubility concentrations for this compound?
A2: The reported solubility varies slightly between suppliers. The following table summarizes the available data:
| Solvent | Concentration | Conditions | Source |
| DMSO | ~16.67 mg/mL (~31.36 mM) | Requires sonication | [7] |
| DMSO | ~12.5 mg/mL (~23.51 mM) | Use fresh DMSO | [4] |
| DMSO | ~8 mg/mL (~15.05 mM) | Sonication recommended | [1] |
| DMSO | ~7.41 mg/mL (~13.94 mM) | Requires sonication | [3] |
| DMSO | 6 mg/mL | Requires ultrasonic and warming | [2] |
| DMSO | 2 mg/mL | Warmed | |
| Water | ~12.5 mg/mL | [4] | |
| Water | 10 mg/mL (18.81 mM) | Ultrasonic and heat to 60°C | [3] |
| Water | 8 mg/mL | Requires ultrasonic and warming | [2] |
| Water | 6 mg/mL (11.29 mM) | Sonication and heating recommended | [1] |
| Ethanol | Insoluble | [4] |
Q3: How should I store solutions of this compound?
A3: It is recommended to prepare stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or -20°C for up to 1 month.[5] When stored under these conditions, the solution should be used within the specified timeframe to ensure stability.[5] The solid powder form should be stored at -20°C for up to 3 years.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent DNA topoisomerase I inhibitor.[1][8] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks.[][9] This inhibition of DNA religation interferes with DNA replication and transcription, ultimately triggering apoptotic cell death in cancer cells.[][10]
Q5: Is this compound sensitive to light or pH?
A5: As a camptothecin (B557342) analog, it is advisable to protect solutions from light.[2] The lactone ring of camptothecin derivatives is known to be pH-dependent, with the active lactone form being favored in acidic conditions and hydrolysis to an inactive carboxylate form occurring at neutral or alkaline pH. While exatecan (B1662903) was designed for improved water solubility and stability, it is good practice to consider the pH of your experimental buffers.[]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 531.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 5.32 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If undissolved particles remain, place the vial in a sonicator bath for 10-15 minutes. Gentle warming can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound 10 mM stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 150 µL of medium and incubate for 24 hours.[3][12]
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 150 µL of the prepared drug dilutions or medium with DMSO alone (vehicle control).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3][12]
-
Centrifuge the plate at 800 x g for 5 minutes, then carefully remove the medium.[3][12]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][12]
-
Measure the absorbance at 540 nm using a microplate reader.[1][3]
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50/IC50 value.
Visualizations
Caption: Workflow for determining cell viability after Exatecan mesylate treatment.
Caption: Exatecan mesylate inhibits Topoisomerase I, leading to DNA damage and apoptosis.
References
- 1. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 12. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
Technical Support Center: Synthesis of (1R,9R)-Exatecan Mesylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,9R)-Exatecan mesylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a potent topoisomerase I inhibitor, is a complex multi-step process. A common approach involves the convergent synthesis of a key intermediate, followed by several transformations to yield the final product. A generalized workflow is presented below. The synthesis often starts from readily available chiral precursors to establish the required stereochemistry at the (1R,9R) centers. Key steps typically include the construction of the pentacyclic core of camptothecin (B557342), followed by functional group manipulations to introduce the desired substituents.
Q2: What are the most critical challenges in synthesizing this compound derivatives?
A2: The primary challenges in the synthesis of this compound and its derivatives include:
-
Stereocontrol: Achieving the desired (1R,9R) stereochemistry is a significant hurdle. This often requires the use of chiral catalysts or starting materials and careful control of reaction conditions to prevent racemization.
-
Yield Optimization: Due to the multi-step nature of the synthesis, overall yields can be low. Optimizing each step to maximize yield is crucial for the efficient production of the final compound.
-
Purification: The final product and intermediates can be difficult to purify due to the presence of closely related stereoisomers and other impurities. Advanced chromatographic techniques are often necessary.
-
Scale-up: Translating a laboratory-scale synthesis to a larger, industrial scale can present challenges in maintaining reaction conditions, ensuring safety, and achieving consistent results.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur during the synthesis of Exatecan mesylate derivatives. These can include:
-
Epimerization: The stereocenters, particularly the one at position 20, can be prone to epimerization under certain conditions, leading to the formation of diastereomers that are difficult to separate.
-
Over-oxidation or Reduction: Depending on the specific reagents used, unintended oxidation or reduction of functional groups on the molecule can occur.
-
Hydrolysis: The lactone ring in the camptothecin core is susceptible to hydrolysis, especially under basic or acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Final Product | Incomplete reaction, degradation of the product, or suboptimal reaction conditions. | Monitor the reaction progress using TLC or HPLC to ensure completion. Control the temperature and reaction time carefully. Ensure all reagents are fresh and of high purity. |
| Poor Stereoselectivity | Ineffective chiral catalyst, racemization during the reaction, or inappropriate solvent or temperature. | Screen different chiral catalysts and ligands to find the most effective one. Lowering the reaction temperature can sometimes improve stereoselectivity. The choice of solvent can also significantly impact the stereochemical outcome. |
| Difficulty in Product Purification | The presence of closely related impurities or stereoisomers. | Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for purification. Experiment with different stationary and mobile phases to achieve better separation. |
| Product Degradation During Workup | The product may be sensitive to pH, temperature, or light. | Perform the workup at low temperatures and under neutral pH conditions. Use of amber glassware can protect light-sensitive compounds. |
Experimental Protocols
Note: The following is a generalized protocol for a key synthetic step and should be adapted based on specific substrates and laboratory conditions.
Synthesis of a Key Chiral Intermediate
This protocol describes the asymmetric reduction of a ketone precursor to establish a key chiral center.
Materials:
-
Ketone precursor (1.0 eq)
-
Chiral catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq)
-
Reducing agent (e.g., Catecholborane, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., Methanol)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve the ketone precursor in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the chiral catalyst solution dropwise to the reaction mixture.
-
Slowly add the reducing agent to the mixture, maintaining the low temperature.
-
Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chiral alcohol.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
minimizing off-target effects of (1R,9R)-Exatecan mesylate
Welcome to the technical support center for (1R,9R)-Exatecan mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent topoisomerase I inhibitor, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, water-soluble camptothecin (B557342) analog that acts as a topoisomerase I inhibitor. Its primary mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription. This leads to the accumulation of DNA damage, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][3] The active form of exatecan (B1662903) contains a lactone ring, which is essential for its inhibitory activity.[1]
Q2: What are the primary off-target toxicities associated with exatecan mesylate?
The most common dose-limiting toxicities observed in clinical studies are hematological, including neutropenia and thrombocytopenia.[4][5][6] Non-hematological toxicities such as nausea, vomiting, diarrhea, and fatigue have also been reported, though they are generally mild to moderate.[5][6] When used as a payload in ADCs, off-target toxicities can also arise from premature linker cleavage, ADC aggregation, and non-specific uptake in healthy tissues.[7][8][9]
Q3: How can the drug-to-antibody ratio (DAR) be optimized to reduce the toxicity of an exatecan-based ADC?
Optimizing the DAR is a critical step in minimizing off-target toxicity. While a higher DAR can increase potency, it can also enhance the hydrophobicity of the ADC, leading to aggregation.[10] Aggregated ADCs can be rapidly cleared from circulation and may increase uptake in organs like the liver and spleen, causing toxicity.[2][8] For hydrophobic payloads like exatecan, a lower DAR of 2-4 is often targeted to maintain a favorable pharmacokinetic profile. If a higher DAR is desired, the use of hydrophilic linkers is recommended to mitigate aggregation.[2][10]
Q4: What is the "bystander effect," and how does it relate to exatecan-based ADCs?
The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse and kill neighboring, antigen-negative cancer cells.[11][12][13][14] This is particularly important in tumors with heterogeneous antigen expression. Exatecan's membrane permeability allows for an effective bystander effect, enhancing the overall anti-tumor activity of the ADC.[11]
Troubleshooting Guides
Issue 1: High Off-Target Cytotoxicity in a Non-Target Cell Line
Question: My exatecan-based ADC is showing significant cytotoxicity in my antigen-negative control cell line. What are the potential causes and how can I troubleshoot this?
Answer:
This issue suggests a loss of specificity. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Premature Payload Release | The linker connecting exatecan to the antibody may be unstable in the culture medium. Troubleshooting Step: Perform a linker stability assay by incubating the ADC in culture medium over time and measuring the amount of free exatecan using LC-MS.[7][15][16][17][18] Consider using a more stable linker chemistry.[2] |
| ADC Aggregation | The hydrophobic nature of exatecan can lead to ADC aggregation, which may be non-specifically taken up by cells. Troubleshooting Step: Quantify ADC aggregation using size-exclusion chromatography (SEC).[8][19][20] To mitigate aggregation, consider optimizing the DAR, using a more hydrophilic linker, or adjusting the formulation buffer.[2][8] |
| Non-specific Uptake | Healthy tissues or non-target cells might express the target antigen at low levels, or the ADC may be taken up through non-specific mechanisms. Troubleshooting Step: Confirm the absence of the target antigen on your control cell line using flow cytometry or western blotting. Investigate potential non-specific uptake mechanisms, such as interactions with Fc receptors. |
Issue 2: Inconsistent In Vivo Efficacy and High Toxicity
Question: We are observing variable anti-tumor response and significant toxicity in our animal models treated with an exatecan ADC. What could be causing this?
Answer:
Inconsistent in vivo results often point to issues with ADC stability, biodistribution, or the tumor model itself.
| Potential Cause | Recommended Solution |
| Poor In Vivo Stability | The ADC may be unstable in plasma, leading to premature release of exatecan and systemic toxicity. Troubleshooting Step: Conduct an in vivo stability study by collecting plasma samples from treated animals over time and measuring the DAR and free payload concentration using LC-MS.[7][15][17] |
| Low Target Antigen Expression in Tumor | The level of target antigen expression in the tumor may be insufficient for effective ADC targeting. Troubleshooting Step: Verify target antigen expression in the tumor model using immunohistochemistry (IHC).[2] |
| Drug Resistance | Tumor cells may have developed resistance to topoisomerase I inhibitors or express high levels of drug efflux pumps. Troubleshooting Step: Assess the expression of drug efflux pumps like P-glycoprotein (P-gp) or ABCG2 in the tumor model. Exatecan has been reported to be less susceptible to some efflux pumps compared to other topoisomerase I inhibitors.[2][21][22] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)
This assay determines the concentration of the exatecan-based ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Exatecan-based ADC and unconjugated antibody control
-
96-well cell culture plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the exatecan ADC and the unconjugated antibody in complete medium. Add the dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell doubling time.
-
Assay: Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3][23][24][25][26]
Protocol 2: In Vitro Co-Culture Bystander Effect Assay
This assay assesses the ability of the exatecan ADC to kill neighboring Ag- cells.
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Exatecan ADC and isotype control ADC
-
Multi-well plates
-
High-content imager or flow cytometer
Procedure:
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1).[11][12] Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.[11] Include an isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Use a high-content imager to capture images in both brightfield and the GFP channel. Alternatively, use flow cytometry to quantify the fluorescently labeled cells.[3][14]
-
Analysis: Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated co-culture wells and compare it to the untreated co-culture control. A significant reduction in the viability of Ag- cells in the co-culture, but not in the Ag- monoculture, indicates a bystander effect.[3][13][27]
Visualizations
Caption: Mechanism of Topoisomerase I inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. dls.com [dls.com]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity Assay Protocol [protocols.io]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exatecan Mesylate & Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing myelosuppression associated with the experimental topoisomerase I inhibitor, Exatecan (B1662903) Mesylate (DX-8951f).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of exatecan mesylate-induced myelosuppression?
A1: Exatecan mesylate is a potent topoisomerase I (TOP1) inhibitor. Its mechanism of action involves stabilizing the covalent complex between TOP1 and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication.[1][2] This leads to the accumulation of DNA damage, particularly in rapidly dividing cells such as hematopoietic stem and progenitor cells in the bone marrow, ultimately triggering cell cycle arrest and apoptosis.[1] This disruption of normal hematopoiesis results in myelosuppression.[3]
Q2: What are the observed dose-limiting toxicities (DLTs) of exatecan mesylate in clinical studies?
A2: Across multiple Phase I and II clinical trials, myelosuppression has been consistently identified as the principal dose-limiting toxicity of exatecan mesylate.[4][5][6][7] The most common manifestations are neutropenia and thrombocytopenia.[1][4][6] The severity and incidence of these hematological toxicities are dependent on the dose and schedule of administration.[4][6][8]
Q3: Is there evidence of cumulative myelosuppression with repeated cycles of exatecan mesylate?
A3: In a study involving a 21-day continuous intravenous infusion at a dose of 0.15 mg/m²/day, there was no evidence of a cumulative effect of exatecan on Absolute Neutrophil Count (ANC) and platelet count nadirs in both minimally and heavily pretreated patients.[4] However, researchers should remain vigilant for potential cumulative effects with different dosing regimens or in combination studies.
Q4: What are the typical onset and recovery times for neutropenia and thrombocytopenia following exatecan mesylate administration?
A4: The timing of blood count nadirs varies with the administration schedule. For instance, with a protracted 21-day infusion, both ANC and platelet count nadirs were typically observed between days 15 and 28.[4] For a daily-times-five schedule in patients with advanced leukemia, the white blood cell nadir occurred between days 9 and 16, with a tendency for recovery thereafter.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments involving exatecan mesylate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly severe myelosuppression at a planned dose in an in vivo model. | 1. Strain-specific sensitivity to the drug.2. Error in dose calculation or formulation.3. Compromised health status of the animal model. | 1. Review literature for strain-specific data.2. Perform a pilot dose-ranging study to establish the Maximum Tolerated Dose (MTD) in your specific model.3. Verify all calculations and ensure proper solubilization and stability of the exatecan mesylate formulation.4. Ensure animal models are healthy and free from underlying conditions that could exacerbate myelosuppression. |
| In vitro Colony-Forming Unit (CFU) assay shows high variability between replicates. | 1. Inconsistent cell plating density.2. Uneven distribution of cells in the semi-solid medium.3. Air bubbles in the culture dish.4. Inadequate mixing of exatecan mesylate into the medium. | 1. Ensure accurate cell counting (e.g., using trypan blue exclusion) and precise pipetting.2. Vortex the cell/methylcellulose mixture thoroughly but allow bubbles to dissipate before plating.[9]3. Gently rotate the dish after plating to ensure even distribution.[10]4. When preparing drug-containing medium, ensure a homogenous mixture before adding cells. |
| Difficulty distinguishing between different colony types (e.g., CFU-GM, BFU-E) in a CFU assay. | 1. Suboptimal culture conditions (e.g., humidity, CO₂ levels).2. Inexperience in morphological identification.3. Poor microscope optics. | 1. Ensure the incubator is properly calibrated and maintain high humidity by placing a dish of sterile water in the incubator.[11][12]2. Consult established morphological atlases for hematopoietic colonies.3. If available, perform cytochemical staining on picked colonies to confirm lineage.4. Use an inverted microscope with good-quality optics for colony enumeration. |
| Flow cytometry analysis of hematopoietic stem and progenitor cells (HSPCs) yields low cell numbers or poor staining. | 1. Inefficient bone marrow harvesting or cell lysis.2. Suboptimal antibody titration or staining protocol.3. Cell death during processing. | 1. Ensure complete flushing or crushing of bones to maximize cell recovery.[13][14]2. Titrate all antibodies to determine the optimal concentration for staining.3. Perform all steps on ice or at 4°C to maintain cell viability.[15]4. Include a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from the analysis.[15][16] |
Data Presentation
Summary of Dose-Limiting Hematological Toxicities from Clinical Trials
| Dosing Schedule | Patient Population | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| 21-day continuous IV infusion | Minimally & Heavily Pretreated (Solid Tumors) | 0.15 mg/m²/day | Neutropenia, Thrombocytopenia | [4][17] |
| 24-hour continuous IV infusion every 3 weeks | Minimally & Heavily Pretreated (Solid Tumors) | 2.4 mg/m² | Granulocytopenia, Thrombocytopenia | [8] |
| Weekly 24-hour infusion (3 of 4 weeks) | Minimally Pretreated (Solid Tumors) | 0.8 mg/m² | Neutropenia, Thrombocytopenia | [6] |
| Weekly 24-hour infusion (3 of 4 weeks) | Heavily Pretreated (Solid Tumors) | 0.53 mg/m² | Neutropenia, Thrombocytopenia | [6] |
| 30-min IV infusion daily for 5 days every 3 weeks | Minimally Pretreated (Solid Tumors) | 0.5 mg/m²/day | Myelosuppression | [5] |
| 30-min IV infusion daily for 5 days every 3 weeks | Heavily Pretreated (Solid Tumors) | 0.3 mg/m²/day | Myelosuppression | [5] |
| 30-min IV infusion daily for 5 days | Refractory/Relapsed Leukemia | 0.9 mg/m²/day | Stomatitis (Myelosuppression was common but not dose-limiting in this specific study) | [5][18] |
Mandatory Visualizations
Caption: Mechanism of exatecan mesylate-induced myelosuppression.
References
- 1. youtube.com [youtube.com]
- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplexed Screening Assay to Evaluate Chemotherapy-Induced Myelosuppression Using Healthy Peripheral Blood and Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Portico [access.portico.org]
- 8. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 13. stemcell.com [stemcell.com]
- 14. Video: Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells [jove.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. bcm.edu [bcm.edu]
- 17. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I and pharmacokinetic study of DX-8951f (exatecan mesylate), a hexacyclic camptothecin, on a daily-times-five schedule in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
interpatient variability in Exatecan mesylate pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interpatient variability in the pharmacokinetics of Exatecan (B1662903) mesylate. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general pharmacokinetic profile of Exatecan mesylate?
A1: Exatecan mesylate exhibits linear pharmacokinetics, meaning that as the dose increases, the plasma concentration and area under the curve (AUC) increase proportionally.[1][2][3][4] It is characterized by a moderate volume of distribution and a terminal elimination half-life that varies depending on the dosing schedule and patient population.[1][4][5] The drug is primarily metabolized in the liver.
Q2: Which enzymes are responsible for the metabolism of Exatecan mesylate?
A2: Exatecan mesylate is metabolized by cytochrome P450 enzymes, specifically CYP3A4. This is a crucial factor to consider when co-administering other medications, as inhibitors or inducers of this enzyme could alter Exatecan exposure.
Q3: What are the known sources of interpatient variability in Exatecan mesylate pharmacokinetics?
A3: Significant interpatient variability has been observed in the clearance and volume of distribution of Exatecan mesylate.[6] While the exact causes are not fully elucidated, potential contributing factors include:
-
Genetic polymorphisms: Although not yet specifically studied for Exatecan mesylate, genetic variations in the CYP3A4 gene are known to cause significant differences in the metabolism of many drugs and could be a major contributor to variability.
-
Co-administered medications: Drugs that induce or inhibit CYP3A4 can alter the metabolism of Exatecan mesylate, leading to variability in drug exposure.
-
Patient-specific factors: Age, organ function (particularly liver function), and the presence of comorbidities may also influence the drug's pharmacokinetics.
-
Drug-herb interactions: A case report highlighted a patient with markedly reduced clearance and severe toxicity who was consuming Essiac tea, suggesting the potential for interactions with herbal supplements.
Q4: Has the impact of genetic polymorphisms on Exatecan mesylate pharmacokinetics been studied?
A4: To date, there is a lack of published clinical studies specifically investigating the influence of genetic polymorphisms in metabolizing enzymes like CYP3A4 or transporters on the pharmacokinetics of Exatecan mesylate. However, given its metabolism by CYP3A4, it is plausible that polymorphisms in the CYP3A4 gene could contribute to the observed interpatient variability. This remains an important area for future research.
Q5: What are the typical dose-limiting toxicities of Exatecan mesylate?
A5: The primary dose-limiting toxicities are hematological, specifically neutropenia and thrombocytopenia.[1] Stomatitis has also been reported as a dose-limiting toxicity in studies with patients with advanced leukemia.[5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Exatecan mesylate from various clinical studies, illustrating the interpatient variability.
| Parameter | Dosing Schedule | Mean ± SD or Mean (CV%) | Range | Reference |
| Clearance (CL) | 24-hour continuous infusion every 3 weeks | 3 L/h | - | [1][4] |
| Daily 30-min infusion for 5 days (leukemia patients) | 1.86 L/h/m² (56%) | - | [5] | |
| Protracted 21-day continuous infusion | 1.39 L/h/m² (86.9%) | - | [6] | |
| Volume of Distribution (Vd) | 24-hour continuous infusion every 3 weeks | 40 L | - | [1][4] |
| Daily 30-min infusion for 5 days (leukemia patients) | 14.36 L/m² (30.08%) | - | [5] | |
| Protracted 21-day continuous infusion | 39.66 L (197.4%) | - | [6] | |
| Elimination Half-life (t½) | 24-hour continuous infusion every 3 weeks | 14 hours | - | [1][4] |
| Daily 30-min infusion for 5 days (leukemia patients) | 8.75 h (48.34%) | - | [5] | |
| Population PK Model Parameters | 24-hour infusion every 3 weeks | [7] | ||
| Non-renal Clearance (CLNR) | 2.8 ± 2.2 L/h | |||
| Renal Clearance (CLR) | 0.20 ± 0.08 L/h | |||
| Central Volume of Distribution (Vc) | 20.3 ± 2.8 L | |||
| Peripheral Volume of Distribution (Vp) | 20.2 ± 10.3 L |
Note: CV% refers to the coefficient of variation, which is a measure of relative variability.
Experimental Protocols
Bioanalytical Method for Exatecan Quantification in Plasma
A sensitive and reliable high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is crucial for accurate pharmacokinetic analysis.[8][9]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., a structurally similar compound not present in the study).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions (Example)
-
HPLC System: A system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Exatecan and the internal standard need to be optimized.
4. Method Validation The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a linear relationship between concentration and response over the expected range of sample concentrations.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter, respectively. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High inter-sample variability in pharmacokinetic parameters | - Inconsistent sample collection or processing times. - Co-administration of interacting medications. - Underlying genetic differences in drug metabolism (e.g., CYP3A4 polymorphisms). - Patient non-compliance with study protocol. | - Standardize all sample handling procedures. - Obtain a detailed medication history for each patient, including over-the-counter drugs and herbal supplements. - If feasible, genotype patients for relevant metabolizing enzymes. - Implement measures to monitor and encourage patient compliance. |
| Unexpectedly high drug exposure and/or toxicity in a patient | - Impaired drug metabolism due to liver dysfunction. - Co-administration of a strong CYP3A4 inhibitor. - Genetic polymorphism leading to poor metabolizer phenotype. - Interaction with herbal supplements (e.g., Essiac tea). | - Assess liver function tests (e.g., ALT, AST, bilirubin). - Review all concomitant medications for potential drug-drug interactions. - Consider therapeutic drug monitoring to guide dose adjustments. - Inquire about the use of any herbal or alternative medicines. |
| Unexpectedly low drug exposure | - Co-administration of a strong CYP3A4 inducer. - Genetic polymorphism leading to an ultra-rapid metabolizer phenotype. - Issues with drug administration (e.g., incorrect dose, infusion pump malfunction). | - Review concomitant medications for CYP3A4 inducers (e.g., rifampin, St. John's Wort). - Verify the accuracy of dose calculations and administration procedures. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition or pH. - Column degradation. - Sample matrix interference. | - Optimize the mobile phase gradient and pH. - Use a new or different type of analytical column. - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| Inconsistent results in bioanalytical assay | - Instability of the analyte in the biological matrix. - Inconsistent sample preparation. - Instrument malfunction. | - Re-evaluate the stability of Exatecan under all storage and handling conditions. - Ensure consistent and precise execution of the sample preparation protocol. - Perform regular maintenance and calibration of the HPLC-MS/MS system. |
Visualizations
Caption: Factors contributing to interpatient pharmacokinetic variability of Exatecan mesylate.
Caption: Experimental workflow for the pharmacokinetic analysis of Exatecan mesylate.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Exatecan Mesylate Gastrointestinal Toxicity
Welcome to the technical support center for managing the gastrointestinal (GI) toxicities associated with Exatecan (B1662903) mesylate (DX-8951f). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing common GI-related adverse events observed during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with Exatecan mesylate?
A1: The most frequently reported gastrointestinal toxicities with Exatecan mesylate are nausea, vomiting, and diarrhea.[1][2][3][4] The incidence and severity of these events can vary depending on the dosing schedule and patient population (e.g., minimally vs. heavily pretreated patients).[1]
Q2: How does the gastrointestinal toxicity of Exatecan mesylate compare to other camptothecins like irinotecan?
A2: Exatecan mesylate generally exhibits a more favorable gastrointestinal toxicity profile compared to irinotecan. Specifically, diarrhea is often reported as less frequent and less severe with Exatecan mesylate.[5] While both drugs are topoisomerase I inhibitors, differences in their metabolism and disposition likely contribute to the variation in their GI side effect profiles.
Q3: What is the primary mechanism behind Exatecan mesylate-induced gastrointestinal toxicity?
A3: As a camptothecin (B557342) analog, Exatecan mesylate's primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and apoptosis, particularly in rapidly dividing cells such as those lining the gastrointestinal tract.[2][5][6] This damage to the intestinal mucosa can lead to inflammation, fluid imbalance, and increased motility, manifesting as diarrhea, nausea, and vomiting.[1][7]
Q4: Are there established protocols for the prophylaxis of nausea and vomiting with Exatecan mesylate?
A4: While specific protocols exclusively for Exatecan mesylate are not extensively detailed in the literature, standard antiemetic prophylaxis used with other chemotherapy agents is recommended. For moderate to severe nausea and vomiting, prophylactic use of 5-HT3 receptor antagonists, such as granisetron, has been employed in clinical trials.[5][8] The addition of dexamethasone (B1670325) may also be considered, in line with guidelines for managing chemotherapy-induced nausea and vomiting (CINV).[8][9]
Q5: What is the recommended management for Exatecan mesylate-induced diarrhea?
A5: For mild to moderate diarrhea, loperamide (B1203769) is the standard first-line treatment.[10][11][12] High-dose loperamide regimens may be necessary for more severe cases.[10][11] It is crucial for patients to maintain adequate hydration and electrolyte balance. In cases of severe or refractory diarrhea, hospitalization for intravenous fluids and further management may be necessary.[10][11]
Troubleshooting Guides
Managing Nausea and Vomiting
| Issue | Potential Cause | Troubleshooting Steps |
| Grade 1-2 (Mild to Moderate) Nausea/Vomiting | Inadequate antiemetic prophylaxis. | - Ensure prophylactic administration of a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) prior to Exatecan mesylate infusion.[8] - Consider the addition of dexamethasone to the prophylactic regimen.[8][9] - Advise small, frequent meals and avoidance of greasy or spicy foods. |
| Grade 3-4 (Severe) Nausea/Vomiting | High emetogenic potential of the specific dosing regimen or patient-specific factors. | - Administer rescue antiemetics, which may include a different class of agent (e.g., a neurokinin-1 receptor antagonist like aprepitant).[8] - Ensure adequate intravenous hydration to prevent dehydration and electrolyte imbalances. - Consider a dose reduction of Exatecan mesylate in subsequent cycles if toxicity is recurrent and dose-limiting. |
Managing Diarrhea
| Issue | Potential Cause | Troubleshooting Steps |
| Grade 1-2 (Mild to Moderate) Diarrhea | Direct mucosal damage from Exatecan mesylate. | - Initiate loperamide at the first sign of loose stools. A standard starting dose is 4 mg, followed by 2 mg after each unformed stool.[10][11] - Encourage oral hydration with clear fluids and electrolyte-rich beverages. - Recommend a bland, low-fiber diet (e.g., BRAT diet: bananas, rice, applesauce, toast).[10] |
| Grade 3-4 (Severe) Diarrhea | Significant intestinal mucosal damage and inflammation. | - Hospitalization is often required for intravenous hydration and electrolyte replacement.[10][11] - Administer high-dose loperamide (e.g., 2 mg every 2 hours).[10][11] - For refractory diarrhea, consider the use of octreotide (B344500) to reduce intestinal secretions.[12] - A dose reduction or interruption of Exatecan mesylate treatment may be necessary. |
Quantitative Data from Clinical Trials
Table 1: Incidence of Gastrointestinal Toxicities with Exatecan Mesylate (DX-8951f) in Phase I/II Clinical Trials
| Study Population | Dosing Schedule | Nausea (%) | Vomiting (%) | Diarrhea (%) | Grade 3/4 Diarrhea (%) | Reference |
| Advanced Ovarian, Tubal, or Peritoneal Cancer | 0.3-0.5 mg/m²/day for 5 days every 3 weeks | 25 (Grade 3) | - | - | - | [13] |
| Advanced Leukemia | 0.1-0.6 mg/m²/day for 5 days | "Rarely severe" | "Rarely severe" | "Rarely severe" | 0 | [7] |
| Advanced Solid Malignancies | 0.15 mg/m²/day for 21 days | 29 (Grade 1), 6 (Grade 2) | 29 (Grade 1), 6 (Grade 2) | 7 | 0 | [14][15] |
| Advanced Cancer | Weekly 24-hour infusion | 25 | 14 | 9 | 0 | [16] |
| Metastatic Gastric Cancer | 30-min infusion daily for 5 days every 3 weeks | "Mild to moderate" | "Mild to moderate" | - | - | [4][6] |
| Advanced Solid Malignancies | 30-min infusion every 3 weeks | "Moderate to severe" | "Moderate to severe" | "Mild and infrequent" | 0 | [5][8] |
| Metastatic Colorectal Cancer | 30-min infusion daily for 5 days every 3 weeks | "Mild to moderate" | - | "Mild to moderate" | - | [2][17] |
| Metastatic Breast Carcinoma | 0.3-0.5 mg/m²/day for 5 days | 10 (Grade 3-4) | 5 (Grade 3-4) | - | - | [18] |
| Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | "Mild to moderate" | "Mild to moderate" | "Mild to moderate" | - | [3] |
Experimental Protocols
Protocol for Management of Chemotherapy-Induced Diarrhea (Adapted for Exatecan Mesylate)
This protocol is based on general guidelines for managing chemotherapy-induced diarrhea and should be adapted based on institutional policies and patient-specific factors.
1. Patient Education and Baseline Assessment:
-
Before initiating treatment with Exatecan mesylate, educate the patient on the risk of diarrhea and the importance of early intervention.
-
Establish the patient's baseline bowel habits.
2. Initiation of Treatment for Diarrhea:
-
At the first episode of a loose bowel movement, the patient should initiate loperamide 4 mg orally.
-
Subsequent doses of loperamide 2 mg should be taken every 4 hours, or after every unformed stool.
3. High-Dose Loperamide for Persistent Diarrhea:
-
If diarrhea persists for more than 24 hours, the loperamide dose should be increased to 2 mg every 2 hours.
-
Continue for 12 hours after the diarrhea resolves.
4. Management of Severe or Refractory Diarrhea:
-
If diarrhea is severe (Grade 3-4) or does not resolve with high-dose loperamide, hospitalization should be considered for intravenous hydration and electrolyte monitoring.
-
Octreotide 100-150 mcg subcutaneously three times daily may be initiated.
-
Consider a dose reduction of Exatecan mesylate for subsequent treatment cycles.
Visualizations
Signaling Pathway of Camptothecin-Induced Gastrointestinal Toxicity
Caption: Mechanism of Exatecan-induced GI toxicity.
Experimental Workflow for Managing Exatecan-Induced Diarrhea
Caption: Troubleshooting workflow for diarrhea.
Logical Relationship for Antiemetic Prophylaxis
Caption: Decision logic for antiemetic prophylaxis.
References
- 1. mdpi.com [mdpi.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Prophylaxis of chemotherapy-induced vomiting and nausea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prevention and Treatment of Nausea and Vomiting During Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmcc.nhs.uk [kmcc.nhs.uk]
- 11. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms and emerging strategies for irinotecan-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New molecular mechanisms of action of camptothecin-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(1R,9R)-Exatecan Mesylate vs. SN-38: A Comparative Guide on Potency for Cancer Researchers
A detailed analysis for researchers, scientists, and drug development professionals on the comparative potency of two pivotal topoisomerase I inhibitors, (1R,9R)-Exatecan mesylate and SN-38, supported by experimental data and detailed protocols.
Introduction
This compound and SN-38 are both potent anti-cancer agents that function by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] SN-38 is the active metabolite of the widely used chemotherapeutic drug irinotecan.[2] Exatecan, a semi-synthetic camptothecin (B557342) derivative, has been developed to improve upon the therapeutic properties of earlier compounds in this class.[1] This guide provides a comprehensive comparison of their potency, supported by in vitro cytotoxicity data, and outlines the experimental methodologies used to generate this data.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and SN-38 exert their cytotoxic effects by targeting the topoisomerase I (TOP1) enzyme. During DNA replication, TOP1 creates transient single-strand breaks to relieve torsional stress. These inhibitors stabilize the covalent complex formed between TOP1 and DNA, preventing the re-ligation of the DNA strand.[1][3] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand DNA breaks when encountered by the replication machinery, ultimately triggering apoptosis.[1][3]
References
A Head-to-Head Comparison of (1R,9R)-Exatecan Mesylate and Topotecan Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of two prominent topoisomerase I inhibitors: (1R,9R)-Exatecan mesylate and topotecan (B1662842). By presenting quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of their mechanism of action, this document serves as a valuable resource for oncology research and drug development.
Executive Summary
This compound, a semi-synthetic camptothecin (B557342) derivative, consistently demonstrates superior potency and broader anti-tumor activity compared to topotecan in preclinical models. In vitro studies reveal that exatecan (B1662903) is significantly more cytotoxic across a range of cancer cell lines, with IC50 values up to 28-fold lower than those of topotecan.[1][2] This enhanced efficacy is attributed to its greater ability to stabilize the topoisomerase I-DNA cleavage complex, leading to more extensive DNA damage and a higher induction of apoptosis.[3][4][5] In vivo xenograft models further substantiate these findings, showing that exatecan achieves greater tumor growth inhibition.[1][5][6]
Quantitative Data Comparison
The following tables summarize the quantitative data on the in vitro cytotoxicity and topoisomerase I inhibitory activity of this compound and topotecan.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Topotecan
| Cell Line | Cancer Type | This compound IC50 (nM) | Topotecan IC50 (nM) | Fold Difference (Topotecan/Exatecan) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.8 | 4.8 | 6.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.5 | 4.1 | 8.2 |
| DU145 | Prostate Cancer | 0.9 | 4.1 | 4.6 |
| DMS114 | Small Cell Lung Cancer | 1.1 | 10.5 | 9.5 |
Data sourced from a study utilizing the CellTiter-Glo assay after 72 hours of treatment.[3][7]
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Relative Potency vs. Topotecan |
| This compound | 10-fold more potent |
| SN-38 (active metabolite of Irinotecan) | 3-fold more potent than Topotecan |
Data based on the inhibition of topoisomerase I extracted from murine P388 leukemia cells.[1][2]
Signaling Pathway and Mechanism of Action
Both this compound and topotecan are camptothecin analogs that target DNA topoisomerase I (TOP1).[8] Their mechanism of action involves the stabilization of the covalent TOP1-DNA cleavage complex. This prevents the re-ligation of the single-strand DNA break created by TOP1 to relieve torsional stress during DNA replication and transcription.[8] The collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[9][10] Preclinical evidence suggests that exatecan is more effective at trapping the TOP1-DNA complex and induces a higher level of DNA damage and apoptosis compared to topotecan.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
1. Cell Seeding:
-
Cancer cell lines (e.g., MOLT-4, CCRF-CEM, DU145, DMS114) are seeded into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
This compound and topotecan are serially diluted in culture medium to achieve a range of concentrations.
-
100 µL of the diluted compounds are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drugs.
-
The plates are incubated for 72 hours under the same conditions as above.
3. Luminescence Measurement:
-
The plates are equilibrated to room temperature for approximately 30 minutes.
-
100 µL of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
TOP1-DNA Trapping Assay (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is used to quantitatively detect topoisomerase I covalently bound to DNA.
1. Cell Treatment and Lysis:
-
DU145 cells are treated with varying concentrations of this compound or topotecan for 30 minutes.
-
Cells are lysed using a solution containing a chaotropic salt to rapidly extract nucleic acids.
2. DNA Isolation and Quantification:
-
DNA is precipitated with ethanol (B145695) and resuspended in NaOH.
-
The DNA concentration is accurately quantified and normalized across all samples.
3. Slot Blotting and Immunodetection:
-
Normalized DNA samples are deposited onto a nitrocellulose membrane using a slot blot apparatus.
-
The membrane is probed with a primary antibody specific for topoisomerase I.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used.
-
The signal is visualized and quantified using a suitable detection reagent and imaging system. The intensity of the TOP1 signal is normalized to the amount of DNA loaded.
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.
1. Cell Treatment and Embedding:
-
DU145 cells are treated with this compound or topotecan for a specified period.
-
Cells are harvested and embedded in low-melting-point agarose (B213101) on a microscope slide.
2. Lysis and Electrophoresis:
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, allowing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and form a "comet tail."
3. Visualization and Analysis:
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
The comets are visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.
Apoptosis Assay (Annexin V-FITC Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
1. Cell Treatment and Staining:
-
Cells are treated with this compound or topotecan to induce apoptosis.
-
The cells are harvested and washed with cold PBS.
-
The cells are resuspended in 1X Binding Buffer.
-
Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
2. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-FITC positive, PI negative cells are identified as early apoptotic cells.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Portico [access.portico.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Preclinical Showdown: (1R,9R)-Exatecan Mesylate Versus Irinotecan
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of topoisomerase I inhibitors for cancer therapy, (1R,9R)-Exatecan mesylate (exatecan) and irinotecan (B1672180) stand out as critical agents. While both are camptothecin (B557342) analogs that disrupt DNA replication in cancer cells, preclinical data reveals significant differences in their potency, metabolic activation, and anti-tumor efficacy. This guide provides an objective comparison of their preclinical performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Differences
| Feature | This compound | Irinotecan |
| Mechanism of Action | Direct inhibitor of topoisomerase I | Prodrug, requires metabolic conversion to SN-38 |
| Potency | Significantly more potent than SN-38 | Active metabolite (SN-38) is a potent inhibitor |
| In Vitro Cytotoxicity | Demonstrates lower IC50 values across various cancer cell lines | IC50 values are generally higher than exatecan (B1662903) |
| In Vivo Efficacy | Superior tumor growth inhibition in multiple xenograft models | Effective, but generally less potent than exatecan |
| Dose-Limiting Toxicity | Myelosuppression (neutropenia and thrombocytopenia) | Diarrhea and myelosuppression |
Mechanism of Action: A Tale of Two Inhibitors
Both exatecan and irinotecan function by stabilizing the topoisomerase I-DNA cleavable complex. This action prevents the re-ligation of single-strand DNA breaks created by the enzyme to relieve torsional stress during DNA replication and transcription. The accumulation of these breaks leads to lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
The fundamental difference lies in their activation. Exatecan is a directly active molecule.[2] In contrast, irinotecan is a prodrug that requires in vivo conversion by carboxylesterase enzymes to its active metabolite, SN-38.[3] This metabolic step can introduce inter-patient variability in efficacy and toxicity.
Below is a diagram illustrating the common signaling pathway initiated by topoisomerase I inhibitors.
References
Validating (1R,9R)-Exatecan Mesylate as a Superior Topoisomerase I Inhibitor: A Comparative Guide
(1R,9R)-Exatecan mesylate, a synthetic camptothecin (B557342) analog, has emerged as a highly potent topoisomerase I (Topo I) inhibitor, demonstrating significant promise in preclinical and clinical settings. This guide provides a comprehensive comparison of Exatecan (B1662903) mesylate with other established Topo I inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Exatecan mesylate exerts its anticancer effects by stabilizing the covalent complex between Topo I and DNA. This action prevents the re-ligation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] Its enhanced potency compared to other camptothecin derivatives like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan) has positioned it as a valuable payload for antibody-drug conjugates (ADCs).[3]
Comparative Efficacy: Quantitative Data
The superior potency of Exatecan mesylate has been demonstrated across various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for enzyme inhibition and cytotoxic activity in several human cancer cell lines.
Table 1: Topoisomerase I Enzyme Inhibition
| Compound | IC50 (µM) | Source(s) |
| Exatecan mesylate | 2.2 (equivalent to 0.975 µg/mL) | [4][5][6][7] |
| SN-38 | Not explicitly stated in µM, but Exatecan is ~3 times more potent | [] |
| Topotecan | Not explicitly stated in µM, but Exatecan is ~10 times more potent | [] |
| Camptothecin | 0.679 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan mesylate (nM) | SN-38 (nM) | Topotecan (nM) | Source(s) |
| HT-29 | Colon Carcinoma | Not explicitly stated | 8.8 | 33 | [9] |
| MOLT-4 | Acute Leukemia | <10 | ~50 | >100 | [3][10] |
| CCRF-CEM | Acute Leukemia | <10 | ~20 | ~100 | [3][10] |
| DMS114 | Small Cell Lung Cancer | ~1 | ~20 | ~50 | [3][10] |
| DU145 | Prostate Cancer | <1 | ~10 | ~30 | [3][10] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated | Not explicitly stated | 12670 | [1] |
| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated | Not explicitly stated | 440 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | Not explicitly stated | Not explicitly stated | 2890 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols for Validation
Accurate and reproducible experimental design is crucial for validating and comparing topoisomerase I inhibitors. The following are detailed protocols for key assays.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of an inhibitor to prevent Topo I from relaxing supercoiled plasmid DNA.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)
-
Test compounds (Exatecan mesylate, other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K)
-
6x DNA loading dye
-
Agarose (B213101) gel (1%) in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topo I Reaction Buffer
-
200-400 ng of supercoiled plasmid DNA
-
Desired concentration of the test compound (or solvent control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified human Topo I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Uninhibited Topo I will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.[11][12][13]
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines the ability of an inhibitor to stabilize the Topo I-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase I
-
3'-radiolabeled DNA substrate
-
10x Topo I Reaction Buffer
-
Test compounds
-
Stop solution (e.g., 1% SDS)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea)
-
Loading dye with formamide
-
Phosphor screen or X-ray film
Protocol:
-
Set up the reaction mixture as described in the DNA relaxation assay, but using a 3'-radiolabeled DNA substrate.
-
Incubate with the test compound and Topo I at 37°C for 30 minutes.
-
Stop the reaction by adding the SDS-containing stop solution.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by immediate cooling on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analysis: An effective inhibitor will stabilize the cleavage complex, leading to an increase in the intensity of shorter, cleaved DNA fragments compared to the control.[14][15][16][17]
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a Topo I inhibitor.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated and solvent controls.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.[3][18]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of validation, the following diagrams are provided.
Caption: Signaling pathway of Topoisomerase I inhibition.
Caption: Experimental workflow for validating a Topo I inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of topoisomerase I activity [protocols.io]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Exatecan's Efficacy in Overcoming Camptothecin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Exatecan (DX-8951f), a potent topoisomerase I inhibitor, with other camptothecin (B557342) derivatives such as topotecan (B1662842) and irinotecan (B1672180) (and its active metabolite, SN-38). The focus is on the cross-resistance profiles and the mechanisms by which Exatecan can circumvent resistance observed with other agents in its class. The information is supported by preclinical experimental data to aid in research and development efforts.
Superior Potency and Activity in Resistant Models
Exatecan consistently demonstrates superior potency compared to other clinically used camptothecins. In vitro studies have shown that Exatecan is approximately 6 times more active than SN-38 and 28 times more active than topotecan[1][2]. Its inhibitory effect on topoisomerase I is 3 and 10 times higher than that of SN-38 and topotecan, respectively[3]. This enhanced potency translates to significant antitumor activity in models that are resistant to other camptothecins[3][4].
A key advantage of Exatecan is its effectiveness against cancer cell lines that have developed resistance to irinotecan, SN-38, and topotecan[3][4]. This suggests a lack of complete cross-resistance, a critical factor for sequential or combination cancer therapies.
Overcoming Multidrug Resistance Mediated by ABC Transporters
A primary mechanism of resistance to camptothecins is the active efflux of the drug from cancer cells by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[5]. Irinotecan and topotecan are known substrates for these pumps, leading to reduced intracellular drug accumulation and diminished efficacy[1][2].
Exatecan appears to be less susceptible to this common resistance mechanism. It has a low affinity for multidrug resistance transporters and has been shown to overcome P-glycoprotein-mediated resistance[1][2][4]. While one study demonstrated that Exatecan could induce the expression of BCRP, this resulted in only a minor reduction in its antitumor activity compared to the more significant impact on topotecan and CPT-11/SN-38[6]. This suggests that Exatecan may remain effective in tumors where resistance is driven by the overexpression of these efflux pumps.
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the quantitative data on the in vitro activity of Exatecan compared to other camptothecins, including data from resistant cell lines.
Table 1: Comparative Potency of Camptothecin Analogs
| Compound | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 |
| Exatecan | ~28x more active[1][2] | ~6x more active[1][2] |
| SN-38 | More active | - |
| Topotecan | - | Less active |
Table 2: Activity of Exatecan in Camptothecin-Resistant Cell Lines
| Cell Line | Resistance to | Exatecan Activity | Reference |
| Irinotecan-resistant cell lines | Irinotecan | Effective | [3] |
| SN-38-resistant cell lines | SN-38 | Effective | [3] |
| Topotecan-resistant cell lines | Topotecan | Effective | [3] |
| P-glycoprotein-overexpressing cell lines | Various (multidrug resistance) | Effective | [3][4] |
Table 3: Cross-Resistance Profile in a DX-8951f-Resistant Ovarian Cancer Cell Line (A2780DX8)
| Compound | Resistance Factor (RF) |
| DX-8951f (Exatecan) | 9.3 |
| Topotecan | 34 |
| SN-38 | 47 |
| Mitoxantrone | 59 |
| Doxorubicin | 2.9 |
| Data from a study where resistance was induced by Exatecan and associated with BCRP overexpression[6]. |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical experimental protocols. Below are summaries of the typical methodologies used in these studies.
Cell Lines and Culture
Human cancer cell lines from various origins (e.g., ovarian, colon, breast, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant sublines are often generated by continuous exposure to increasing concentrations of a specific drug over time.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., Exatecan, topotecan, SN-38) for a specified duration, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The Resistance Factor (RF) is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Western Blotting for Protein Expression
-
Protein Extraction: Whole-cell lysates are prepared from both sensitive and resistant cell lines.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Topoisomerase I, BCRP, P-gp) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Studies
-
Tumor Implantation: Human tumor cells (from either sensitive or resistant lines) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the test compounds (e.g., Exatecan, irinotecan) or a vehicle control according to a specific dosing schedule and route of administration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition rate is calculated to assess the antitumor efficacy of the compounds.
Mechanisms of Action and Resistance
The following diagrams illustrate the mechanism of action of camptothecins and the key pathways of resistance.
Caption: Mechanism of action of camptothecin analogs.
Caption: Key mechanisms of resistance to camptothecins.
Conclusion
The available preclinical data strongly suggest that Exatecan possesses a distinct advantage over other camptothecin analogs, particularly in the context of drug resistance. Its superior potency and ability to circumvent resistance mechanisms mediated by ABC transporters make it a promising agent for further investigation. Researchers developing novel cancer therapeutics should consider the favorable cross-resistance profile of Exatecan when designing studies for tumors that have acquired resistance to standard topoisomerase I inhibitors.
References
- 1. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
Exatecan Mesylate Demonstrates Superior Cytotoxicity Across Diverse Cancer Cell Lines
A comprehensive analysis of preclinical data reveals that Exatecan (B1662903) mesylate, a potent topoisomerase I inhibitor, exhibits significantly greater cytotoxic activity against a wide range of human cancer cell lines compared to other clinical camptothecin (B557342) analogs, including topotecan (B1662842), SN-38 (the active metabolite of irinotecan), and LMP400.
Researchers and drug development professionals will find compelling evidence in the following guide, which summarizes key experimental data, details the methodologies for assessing cytotoxicity, and illustrates the underlying molecular mechanisms. The data consistently positions Exatecan mesylate as a highly potent anticancer agent, with IC50 values often in the picomolar to low nanomolar range, highlighting its potential for further clinical investigation, particularly as a payload for antibody-drug conjugates (ADCs).
Quantitative Comparison of Cytotoxicity
The in vitro potency of Exatecan mesylate has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's effectiveness in inhibiting biological or biochemical functions, is a key metric for this comparison. The table below summarizes the IC50 values of Exatecan mesylate and other topoisomerase I inhibitors, demonstrating the superior potency of Exatecan.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.35 [1] | |
| DMS114 | Small Cell Lung Cancer | 0.18 [1] | |
| DU145 | Prostate Cancer | 0.46 [1] | |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 2.5[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.6 | |
| DMS114 | Small Cell Lung Cancer | 1.8 | |
| DU145 | Prostate Cancer | 7.9 | |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 9.4 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 18.2 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 13.5 | |
| LMP400 | MOLT-4 | Acute Lymphoblastic Leukemia | 1.9 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.2 | |
| DMS114 | Small Cell Lung Cancer | 2.3 | |
| DU145 | Prostate Cancer | 4.8 |
Note: The IC50 values for Exatecan, SN-38, Topotecan, and LMP400 in MOLT-4, CCRF-CEM, DMS114, and DU145 cell lines were determined using the CellTiter-Glo assay after 72 hours of treatment[1].
Studies have consistently shown that Exatecan's IC50 values are significantly lower than those of SN-38 and topotecan across a panel of 32 human cancer cell lines, with its potency being on average 6- and 28-fold lower, respectively[2][3]. In some cell lines, Exatecan's potency is over 10 to 50 times higher than the next best topoisomerase I inhibitor, SN-38[4].
Mechanism of Action: Topoisomerase I Inhibition
Exatecan mesylate exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme crucial for relieving DNA torsional stress during replication and transcription. Like other camptothecin derivatives, Exatecan binds to the covalent binary complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The accumulation of these stabilized "cleavable complexes" leads to the formation of lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[5][6]
Experimental Protocols
The evaluation of the cytotoxic activity of Exatecan mesylate and its comparators is predominantly conducted using in vitro cell viability and cytotoxicity assays. The following are detailed protocols for commonly employed methods:
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled multiwell plates
-
Exatecan mesylate and other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Exatecan mesylate and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells as described for the CellTiter-Glo® assay.
-
Compound Treatment: Treat cells with serial dilutions of the compounds and incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the CellTiter-Glo® assay.
-
References
Predictive Biomarkers for Response to (1R,9R)-Exatecan Mesylate: A Comparative Guide
(1R,9R)-Exatecan mesylate is a potent, third-generation topoisomerase I (TOP1) inhibitor currently under investigation for the treatment of various malignancies. As a derivative of camptothecin, its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which leads to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2] This guide provides a comparative overview of key biomarkers that have been identified to predict the therapeutic response to Exatecan (B1662903) mesylate, offering valuable insights for researchers, scientists, and drug development professionals.
Key Predictive Biomarkers
The clinical development of Exatecan mesylate and other TOP1 inhibitors has highlighted the importance of predictive biomarkers to identify patient populations most likely to benefit from these therapies. The most prominent biomarkers associated with Exatecan mesylate response are Schlafen family member 11 (SLFN11) expression and the status of homologous recombination deficiency (HRD).[3]
Table 1: Key Biomarkers for Predicting Response to this compound
| Biomarker | Biological Role | Impact on Exatecan Response | Level of Evidence |
| SLFN11 | Putative DNA/RNA helicase involved in the irreversible arrest of cell replication under DNA-damaging stress.[4][5][6] | High expression is associated with increased sensitivity and positive therapeutic response.[3][7][8] | Preclinical and emerging clinical data.[9] |
| HRD | Deficiency in the homologous recombination DNA repair pathway, often due to mutations in genes like BRCA1 and BRCA2.[3] | Increased sensitivity to Exatecan due to impaired DNA damage repair.[3][7] | Preclinical data.[3] |
| TOP1 | DNA topoisomerase I, the direct target of Exatecan. Relieves torsional stress during DNA replication and transcription.[1][10] | High expression may correlate with increased sensitivity to TOP1 inhibitors.[11] | Established for other TOP1 inhibitors.[12][13] |
Comparative Analysis with Other Topoisomerase I Inhibitors
Exatecan mesylate has demonstrated greater potency compared to other clinically approved TOP1 inhibitors such as topotecan (B1662842) and irinotecan (B1672180) (and its active metabolite, SN-38).[11][14][15] The predictive biomarkers identified for Exatecan are also relevant for these other agents, suggesting a class effect.
Table 2: Comparative Potency and Biomarker Relevance of TOP1 Inhibitors
| Drug | Relative Potency | Key Predictive Biomarkers | Notes |
| This compound | High (more potent than SN-38 and topotecan)[11] | SLFN11, HRD, TOP1 | Water-soluble and does not require metabolic activation.[14] |
| Topotecan | Moderate | SLFN11, HRD, TOP1 | A semi-synthetic analog of camptothecin. |
| Irinotecan (SN-38) | Moderate (SN-38 is the active metabolite) | SLFN11, HRD, TOP1, UGT1A1 | Irinotecan is a prodrug requiring metabolic activation. UGT1A1 polymorphisms can affect toxicity. |
Experimental Protocols
1. SLFN11 Expression Analysis by Immunohistochemistry (IHC)
-
Objective: To determine the protein expression level of SLFN11 in tumor tissue.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against SLFN11 (e.g., rabbit polyclonal) overnight at 4°C.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Sections are counterstained with hematoxylin.
-
SLFN11 expression is scored based on the intensity and percentage of positive tumor cells. A pre-defined cutoff is used to classify tumors as SLFN11-high or SLFN11-low.[9]
-
2. Homologous Recombination Deficiency (HRD) Assessment
-
Objective: To identify tumors with a deficient homologous recombination repair pathway.
-
Methodology (Genomic Scarring Assays):
-
DNA is extracted from tumor tissue.
-
Next-generation sequencing (NGS) is performed to analyze the tumor genome.
-
Three distinct genomic instability metrics are calculated:
-
Loss of Heterozygosity (LOH): Measures the number of LOH regions of a certain size range.
-
Telomeric Allelic Imbalance (TAI): Quantifies the number of regions with allelic imbalance that extend to the telomere.
-
Large-Scale State Transitions (LST): Counts the number of chromosomal breaks between adjacent regions of at least 10 Mb.
-
-
An HRD score is generated by summing the three metrics. A predefined threshold is used to determine HRD status.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Exatecan mesylate and the workflow for biomarker-driven patient selection.
Caption: Mechanism of action of this compound.
Caption: Workflow for biomarker-driven patient selection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical insight on the pathway of SLFN11 as emergent biomarker in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. mdpi.com [mdpi.com]
- 11. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Exatecan Mesylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the stereoisomers of Exatecan (B1662903) mesylate, a potent topoisomerase I inhibitor. While detailed public data directly comparing all isomers is limited, this document synthesizes available information to highlight the superior activity of the clinically relevant isomer and provides supporting experimental context.
Exatecan mesylate, a hexacyclic analog of camptothecin, possesses two chiral centers, giving rise to four possible stereoisomers: (1S,9S), (1R,9R), (1S,9R), and (1R,9S). The pharmacological activity of such chiral molecules is often highly dependent on their stereochemistry. In the case of Exatecan mesylate, the (1S,9S)-isomer , also known as DX-8951f , is the biologically active form that has been investigated in clinical trials.[1][2] The development of this specific isomer for clinical use strongly implies its superior efficacy compared to the other stereoisomers.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan mesylate exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[3] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of a lethal double-strand break, which triggers cell cycle arrest and apoptosis.[4]
Quantitative Comparison of Biological Activity
Table 1: Topoisomerase I Inhibitory Activity of (1S,9S)-Exatecan Mesylate (DX-8951f)
| Compound | Assay Type | IC50 | Source |
| (1S,9S)-Exatecan Mesylate (DX-8951f) | Topoisomerase I Inhibition | 0.975 µg/mL (2.2 µM) | [5] |
Table 2: In Vitro Cytotoxicity of (1S,9S)-Exatecan Mesylate (DX-8951f) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| MOLT-4 | Acute Leukemia | 0.28 | [6] |
| CCRF-CEM | Acute Leukemia | 0.22 | [6] |
| DMS114 | Small Cell Lung Cancer | 0.16 | [6] |
| DU145 | Prostate Cancer | 0.40 | [6] |
Signaling Pathways
The induction of double-strand DNA breaks by Exatecan mesylate activates the DNA Damage Response (DDR) pathway, leading to the activation of checkpoint kinases such as ATR and ATM. This signaling cascade ultimately results in cell cycle arrest and the initiation of apoptosis, primarily through the intrinsic pathway involving caspase activation.
Mechanism of Exatecan-induced cell death.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of topoisomerase I inhibitors. Below are representative protocols for key in vitro assays.
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
Principle: The assay measures the conversion of supercoiled plasmid DNA to relaxed DNA by topoisomerase I. Inhibitors that stabilize the cleavable complex will lead to an accumulation of nicked, open-circular DNA, which can be separated from supercoiled and relaxed forms by agarose (B213101) gel electrophoresis.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Exatecan mesylate isomers
-
Stop solution (e.g., 1% SDS, 0.1% bromophenol blue, 50% glycerol)
-
Agarose gel
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound (Exatecan isomer).
-
Initiate the reaction by adding purified topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the bands corresponding to supercoiled, relaxed, and nicked DNA to determine the extent of topoisomerase I inhibition and cleavable complex stabilization.
Workflow for Topoisomerase I Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Exatecan mesylate isomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Exatecan mesylate isomers for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells and determine the IC50 value for each isomer.
References
- 1. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Exatecan and Deruxtecan (DXd) for Cancer Therapy
For Immediate Release
This guide provides a detailed head-to-head comparison of two potent topoisomerase I inhibitors, Exatecan (B1662903) and its derivative deruxtecan (B607063) (DXd), which are pivotal in the development of next-generation antibody-drug conjugates (ADCs) for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, preclinical and clinical data, and experimental protocols to inform future research and development.
Introduction
Exatecan (DX-8951f) is a water-soluble camptothecin (B557342) analog that has demonstrated significant antitumor activity.[1][2] Deruxtecan (DXd) is a derivative of exatecan and serves as the cytotoxic payload in the highly successful ADC, Trastuzumab deruxtecan (Enhertu®).[3][4][5] Both molecules exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[6][7][8] This guide will delve into a comparative analysis of their performance based on available experimental data.
Mechanism of Action: Topoisomerase I Inhibition
Both Exatecan and deruxtecan share a fundamental mechanism of action, targeting topoisomerase I (TOP1). The process unfolds as follows:
-
TOP1-DNA Complex Formation: TOP1 creates a transient single-strand break in the DNA to relieve torsional stress during replication and transcription, forming a covalent complex with the DNA.[7]
-
Inhibitor Binding: Exatecan or DXd then binds to this TOP1-DNA complex, stabilizing it.[6][7] This prevents the re-ligation of the DNA strand.
-
DNA Damage: The stabilized complex becomes an obstacle for the replication machinery. Collision with a replication fork leads to the conversion of the single-strand break into a cytotoxic double-strand break.[7]
-
Cellular Response: The accumulation of double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[7]
While the core mechanism is the same, the chemical modifications of deruxtecan are designed to optimize its properties as a payload within an ADC, including its linker chemistry and cell permeability.
Figure 1: Mechanism of action of Exatecan and Deruxtecan.
Head-to-Head Preclinical Performance
Preclinical studies have consistently demonstrated the high potency of exatecan and its derivatives.
In Vitro Cytotoxicity
Exatecan has been shown to be a more potent cytotoxic agent than other clinically used topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan (B1662842).[1][2][9][10] Studies have indicated that exatecan's inhibitory effect on topoisomerase I is significantly greater than these other agents.[9][10] While direct head-to-head IC50 comparisons between exatecan and deruxtecan as standalone agents are limited in published literature, the development of deruxtecan was driven by the potent anti-tumor activity of its parent compound, exatecan.[11]
| Compound | Cell Line | IC50 (approx.) | Reference |
| Exatecan | Murine P388 leukemia | 0.975 µg/ml | [10] |
| SN-38 | Murine P388 leukemia | 2.71 µg/ml | [10] |
| Topotecan | Murine P388 leukemia | 9.52 µg/ml | [10] |
| Exatecan | Human pancreatic cancer | 1.906 µM | [12] |
Note: This table summarizes data from various sources and direct comparison should be made with caution due to differing experimental conditions.
In Vivo Efficacy
In vivo studies using xenograft models have shown the potent antitumor activity of exatecan.[9][10] Similarly, preclinical studies of trastuzumab deruxtecan have demonstrated significant efficacy in various tumor models, including those resistant to other therapies.[13][14] A recent head-to-head preclinical study compared a novel dual-payload exatecan-based ADC to trastuzumab deruxtecan in a breast cancer model and reported superior anti-tumor efficacy for the novel ADC at an equivalent payload dose.[15]
Clinical Development and Performance
Exatecan
Exatecan has undergone Phase I, II, and III clinical trials for various solid tumors, including non-small cell lung cancer, ovarian cancer, and pancreatic cancer.[2][5][9][10][16][17] While it demonstrated antitumor activity, dose-limiting toxicities, primarily neutropenia, were observed.[9][17] The development of exatecan as a standalone agent was hindered by its high potency and associated toxicities.[1]
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Advanced Solid Malignancies | Recommended dose established; dose-limiting toxicities were neutropenia and liver dysfunction. | [9] |
| Phase II | Advanced Non-Small Cell Lung Cancer | Limited single-agent activity observed. | [16] |
| Phase II | Advanced Ovarian, Tubal, or Peritoneal Cancer | Disease stabilization was observed in some patients; main toxicity was neutropenia. | [17] |
Deruxtecan (as part of Trastuzumab Deruxtecan)
Deruxtecan is the payload component of several ADCs currently in clinical development, with Trastuzumab deruxtecan (Enhertu®) being the most prominent.[3][4][18] Trastuzumab deruxtecan has shown remarkable efficacy in patients with HER2-positive metastatic breast cancer, gastric cancer, and other solid tumors, leading to its approval in multiple indications.[3][18][19] The success of this ADC highlights the potential of deruxtecan as a highly effective cytotoxic payload when delivered in a targeted manner. Numerous clinical trials are ongoing to evaluate trastuzumab deruxtecan in various settings and in combination with other agents.[20][21][22][23]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Exatecan or another topoisomerase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Figure 2: Workflow for a typical in vitro cytotoxicity assay.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The investigational drug (e.g., an exatecan-based ADC) is administered according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated and compared between the treatment and control groups.
Conclusion
Both Exatecan and its derivative deruxtecan are highly potent topoisomerase I inhibitors with significant anti-tumor activity. While the standalone clinical development of exatecan was challenging due to its toxicity profile, its core structure has provided the foundation for the highly successful ADC payload, deruxtecan. The targeted delivery of deruxtecan via ADCs like Trastuzumab deruxtecan has demonstrated a favorable therapeutic window, achieving remarkable clinical efficacy. Future research will likely focus on developing novel exatecan- and deruxtecan-based ADCs with improved linker technologies and targeting different tumor antigens to further enhance their therapeutic potential.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with advanced ovarian, tubal or peritoneal cancer resistant to platinum, taxane and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Trastuzumab deruxtecan (T-DXd) with or without Pertuzumab versus Taxane, Trastuzumab and Pertuzumab in HER2-positive metastatic Breast Cancer (DESTINY-Breast09) [astrazenecaclinicaltrials.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Facebook [cancer.gov]
- 23. ascopubs.org [ascopubs.org]
Exatecan Demonstrates Superior Efficacy in Topotecan-Resistant Cancer Cell Lines
Researchers and drug development professionals will find compelling evidence that Exatecan (B1662903), a potent topoisomerase I inhibitor, effectively overcomes mechanisms of resistance that render topotecan (B1662842) ineffective in various cancer cell lines. This guide provides a comprehensive comparison, supported by experimental data, detailing Exatecan's enhanced potency and its ability to evade common drug resistance pathways.
Exatecan, a water-soluble analog of camptothecin, has shown significant promise in preclinical studies, demonstrating higher potency and broader activity against numerous cancer cell lines, including those resistant to topotecan, irinotecan (B1672180), and SN-38.[1] Its efficacy stems from its potent inhibition of topoisomerase I (TOP1) and its low susceptibility to efflux by multidrug resistance (MDR) transporters, a common cause of resistance to other chemotherapeutic agents.[2][3]
Overcoming Topotecan Resistance: A Two-Pronged Approach
Topotecan resistance is a significant clinical challenge, often driven by two primary mechanisms: the overexpression of ATP-binding cassette (ABC) transporters and alterations in the topoisomerase I enzyme.[4] ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), actively pump topotecan out of cancer cells, reducing its intracellular concentration and thereby its efficacy.[4][5][6][7]
Exatecan effectively bypasses this resistance mechanism as it is a poor substrate for these efflux pumps.[2][3] This allows Exatecan to accumulate at higher concentrations within resistant cancer cells, leading to sustained TOP1 inhibition and cell death.[2] Furthermore, Exatecan is a more potent inhibitor of TOP1 than topotecan, meaning it can induce significant DNA damage and apoptosis even at lower intracellular concentrations.[1][2][8][9]
Comparative Efficacy of Exatecan and Topotecan
The superior activity of Exatecan has been demonstrated across a range of cancer cell lines. The following tables summarize the quantitative data from various studies, highlighting the increased potency of Exatecan, particularly in resistant models.
| Cell Line | Drug | IC50 (ng/mL) | Fold Difference (Topotecan/Exatecan) | Reference |
| Panel of 32 Human Cancer Cell Lines (Average) | Exatecan | ~1.9 | 28x more potent than Topotecan | [9] |
| Topotecan | - | |||
| MOLT-4 (Acute Leukemia) | Exatecan | 0.48 | 10.6x more potent than Topotecan | [10] |
| Topotecan | 5.1 | [10] | ||
| CCRF-CEM (Acute Leukemia) | Exatecan | 0.35 | 12.9x more potent than Topotecan | [10] |
| Topotecan | 4.5 | [10] | ||
| DU145 (Prostate Cancer) | Exatecan | 0.32 | 25.9x more potent than Topotecan | [10] |
| Topotecan | 8.3 | [10] | ||
| DMS114 (Small Cell Lung Cancer) | Exatecan | 0.28 | 16.1x more potent than Topotecan | [10] |
| Topotecan | 4.5 | [10] |
Table 1: Comparative in vitro cytotoxicity of Exatecan and Topotecan in various human cancer cell lines.
| Xenograft Model | Drug | Activity Metric | Result | Reference |
| Human Tumor Xenografts in Nude Mice (16 lines) | Exatecan | Tumor Growth Inhibition Rate (IR) | Superior to irinotecan and topotecan | [3] |
| Topotecan | ||||
| SC-6/CPT-11 (Gastric Cancer, Irinotecan-Resistant) | Exatecan | Effective against this resistant line | - | [11] |
| Irinotecan | Not effective | - | [11] |
Table 2: In vivo antitumor activity of Exatecan in comparison to other camptothecins.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of resistance and the action of Exatecan, it is crucial to visualize the involved signaling pathways and the experimental procedures used to evaluate drug efficacy.
Caption: Mechanism of topotecan resistance and Exatecan's circumvention.
Caption: Experimental workflow for evaluating Exatecan's efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Cytotoxicity Assay
-
Cell Culture: Topotecan-sensitive and their corresponding resistant cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of Exatecan and topotecan for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[10]
-
Data Analysis: The luminescence data is used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) for each drug is calculated using appropriate software (e.g., GraphPad Prism).[10]
Western Blotting for ABC Transporter Expression
-
Protein Extraction: Total protein is extracted from both sensitive and resistant cell lines using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ABCG2 and/or ABCB1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The expression levels are quantified and compared between the sensitive and resistant cell lines.[4]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used for the study.
-
Tumor Implantation: Human tumor cells from a topotecan-resistant line are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, topotecan, Exatecan). The drugs are administered intravenously according to a predetermined schedule and dosage.[12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The tumor growth inhibition rate is calculated at the end of the study.[3]
References
- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. [The mechanism of topotecan resistance in ovarian cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for (1R,9R)-Exatecan Mesylate
For Immediate Implementation by Laboratory Personnel
The proper disposal of the potent antineoplastic agent (1R,9R)-Exatecan mesylate is a critical component of laboratory safety and environmental responsibility. As a cytotoxic compound, all waste materials contaminated with this substance must be handled with stringent protocols to prevent occupational exposure and environmental contamination. Adherence to the following step-by-step guidance, which aligns with federal and state regulations for hazardous drug disposal, is mandatory for all researchers, scientists, and drug development professionals.
Core Principle: Waste Segregation
The cornerstone of proper this compound disposal is the accurate segregation of waste into two primary categories: Trace Waste and Bulk Waste . This distinction, based on the concentration of the residual drug, dictates the appropriate disposal pathway and is crucial for regulatory compliance and cost-effective waste management.
Step-by-Step Disposal Protocol
Waste Characterization at the Point of Generation
Immediately upon generating waste, determine its category based on the quantity of residual this compound.
-
Trace Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original weight of the drug.[1][2] This category includes:
-
Empty vials, ampules, and containers.[3]
-
Used personal protective equipment (PPE) such as gloves, gowns, and masks.[3]
-
Contaminated laboratory consumables like gauze, wipes, absorbent pads, and pipette tips used during preparation and administration.[3][4]
-
Empty IV bags, tubing, and syringes (with no visible liquid and plunger fully depressed).[3]
-
-
Bulk Waste: Any waste material that does not meet the "RCRA empty" criteria and contains more than 3% of the original drug's weight.[1][2] This is considered RCRA hazardous waste.[3] This category includes:
Containerization and Labeling
Proper containment is essential to prevent leakage and exposure. Use designated, color-coded, and clearly labeled containers.
-
For Trace Waste:
-
For Bulk Waste:
Waste Accumulation and Storage
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[3]
-
Do not overfill containers; seal them when they are approximately three-quarters full.[3]
-
Ensure all containers are properly sealed to prevent spills or aerosolization.
Final Disposal
-
All waste contaminated with this compound, both trace and bulk, must be disposed of via incineration .[8]
-
Arrange for pickup and disposal by a licensed medical and hazardous waste contractor.[8]
-
Never dispose of this compound or contaminated materials in the regular trash, down the drain, or in biohazard bags that are not designated for chemotherapy waste.[7]
Quantitative Data Summary: Waste Categorization
| Waste Category | Residual Drug Concentration | Container Color | Container Type | Disposal Method |
| Trace Waste | < 3% by weight ("RCRA Empty")[1] | Yellow[3] | Puncture-resistant with lid[3] | Incineration |
| Bulk Waste | > 3% by weight[1] | Black[5] | Leak-proof, DOT-approved[3] | Hazardous Waste Incineration[5][8] |
Experimental Protocols
The procedures outlined above are based on established guidelines for the handling of antineoplastic and cytotoxic drug waste from regulatory bodies such as the EPA (under the Resource Conservation and Recovery Act - RCRA) and best practices from organizations like NIOSH.[3][5][9] There is no accepted method for the chemical deactivation of all antineoplastic agents, making incineration the standard for disposal.[5]
Mandatory Visualizations
References
- 1. amsmedwaste.com [amsmedwaste.com]
- 2. eec.ky.gov [eec.ky.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. uwyo.edu [uwyo.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
Personal protective equipment for handling (1R,9R)-Exatecan mesylate
(1R,9R)-Exatecan mesylate is a potent active pharmaceutical ingredient (API) that requires strict adherence to safety protocols to minimize exposure risks for researchers and scientists. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential health effects[1][2][3]:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[2][3].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
-
Reproductive Toxicity: May damage fertility or the unborn child[1][3].
Due to its high potency, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI)[4].
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate PPE. The level of protection must align with the handling activity. All PPE is for single-use and must be disposed of as cytotoxic waste after completion of the task or in case of contamination[4].
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Double gloving with nitrile gloves is recommended. Gloves must be inspected before use and disposed of as contaminated waste after each use[4][5]. |
| Eye Protection | Safety goggles or face shield | Tightly fitting safety goggles with side-shields or a full-face shield should be worn to protect against splashes[1][2][4]. |
| Body Protection | Disposable gown | A fluid-resistant, long-sleeved disposable gown is required[1][4]. |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[5]. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling the potent compound.
-
Ensure a certified Class II Biosafety Cabinet (BSC) or an isolator is used for all manipulations that may generate aerosols or dust[4].
-
Verify that an accessible safety shower and eyewash station are available[1].
-
Prepare a spill kit with absorbent materials and appropriate decontaminating solutions.
2. Handling of the Compound (Solid and Solutions):
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution activities within a BSC to minimize inhalation exposure[4]. Use a closed-system drug-transfer device (CSTD) if available to further reduce exposure risk[4].
-
Handling Solutions: When working with solutions, handle them within the BSC.
-
General Practices:
3. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Recommended storage temperature is 4°C for the solid, sealed and away from moisture and light. For solutions in solvent, store at -80°C for up to 1 year or -20°C for up to 6 months[1].
Emergency Procedures
Spill Response:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Wear Appropriate PPE: Don the full set of recommended PPE before starting the cleanup.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill.
-
Clean the Area: Carefully collect the contaminated absorbent materials. Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste[4].
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician[2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician[1][2].
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give cardiopulmonary resuscitation (CPR)[2].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician[1].
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with the compound, including gloves, gowns, labware, and cleaning materials, must be treated as cytotoxic waste[4].
-
Containerization: Place all contaminated waste in clearly labeled, sealed, and puncture-resistant containers. Double bagging is recommended[4].
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[5]. Do not allow the product to enter drains or water courses[1][5].
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
